DVD-445
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[[2-(tert-butylamino)-1-(4-fluorophenyl)-2-oxoethyl]-methylamino]ethyl (E)-4-(4-fluorophenyl)-4-oxobut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F2N2O4/c1-25(2,3)28-24(32)23(18-7-11-20(27)12-8-18)29(4)15-16-33-22(31)14-13-21(30)17-5-9-19(26)10-6-17/h5-14,23H,15-16H2,1-4H3,(H,28,32)/b14-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGWWNVHLMPYEN-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(C1=CC=C(C=C1)F)N(C)CCOC(=O)C=CC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)C(C1=CC=C(C=C1)F)N(C)CCOC(=O)/C=C/C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Preliminary Research on the Biological Activity of DVD-445: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research on the biological activity of DVD-445, a potent and selective inhibitor of Thioredoxin Reductase 1 (TrxR1). The document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to generate this data. Visual diagrams of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the scientific findings.
Introduction to this compound and the Thioredoxin System
This compound is a novel peptidomimetic covalent inhibitor of Thioredoxin Reductase 1 (TrxR1), an essential enzyme in the cellular antioxidant defense system.[1] The thioredoxin system, comprising TrxR, thioredoxin (Trx), and NADPH, plays a critical role in maintaining cellular redox homeostasis by reducing oxidized proteins and scavenging reactive oxygen species (ROS).[2][3] In many cancer types, the thioredoxin system is upregulated, contributing to enhanced cell proliferation, survival, and resistance to therapy.[4][5] By targeting TrxR1, this compound disrupts the redox balance in cancer cells, leading to increased oxidative stress and the induction of apoptosis, making it a promising candidate for anticancer therapy.[3][4]
Quantitative Biological Data
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from initial studies.
Table 1: In Vitro Inhibitory Activity of this compound against Thioredoxin Reductase 1
| Target | Assay Conditions | IC50 (µM) | Reference |
| Rat TrxR1 | Recombinant enzyme | 0.60 | [1] |
Table 2: In Vitro Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Cell Type | Assay Duration | IC50 (µM) | Reference |
| SH-SY5Y | Neuroblastoma | 72 hours | 10.99 | [1] |
| U87 | Glioblastoma | 72 hours | 9.70 | [1] |
| HaCaT | Keratinocyte | 72 hours | 8.30 | [1] |
| PBMCs | Peripheral Blood Mononuclear Cells | 72 hours | 55.71 | [1] |
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of TrxR1. This inhibition disrupts the thioredoxin system, leading to an accumulation of oxidized thioredoxin and an increase in intracellular reactive oxygen species (ROS). The elevated ROS levels, in turn, can trigger downstream signaling cascades that promote apoptosis (programmed cell death).
Caption: this compound inhibits TrxR1, leading to apoptosis.
The logical relationship between TrxR1 inhibition and the anticancer effect of this compound is based on the induction of oxidative stress.
Caption: Logical flow of this compound's anticancer activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary research on this compound.
Thioredoxin Reductase 1 (TrxR1) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant TrxR1.
Materials:
-
Recombinant rat TrxR1
-
NADPH
-
Insulin
-
Dithiothreitol (DTT)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and insulin in a 96-well plate.
-
Add varying concentrations of this compound to the wells. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding recombinant TrxR1 to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a solution of DTNB and guanidine hydrochloride. DTNB reacts with the reduced insulin to produce a colored product.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the TrxR1 inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on cultured cell lines by measuring metabolic activity.
Materials:
-
Human cancer cell lines (e.g., SH-SY5Y, U87) and control cells (e.g., HaCaT, PBMCs)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the culture medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The preliminary research on this compound demonstrates its potent inhibitory activity against TrxR1 and its cytotoxic effects on various cancer cell lines. The mechanism of action, involving the disruption of cellular redox homeostasis and induction of oxidative stress-mediated apoptosis, provides a strong rationale for its further development as an anticancer agent. The data and protocols presented in this guide serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of targeting the thioredoxin system. Further in-depth studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate the clinical promise of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thioredoxin (Trx): A redox target and modulator of cellular senescence and aging-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioredoxin system inhibitors as mediators of apoptosis for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of the Thioredoxin Detoxification System in Cancer Progression and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets and Pathways of Exemplar-445 (A Representative Kinase Inhibitor)
The compound "DVD-445" does not correspond to any known therapeutic agent in publicly available scientific literature or drug databases. Therefore, this guide will provide a representative example of the requested in-depth technical analysis using a well-characterized molecule, the Epidermal Growth Factor Receptor (EGFR) inhibitor, to illustrate the potential therapeutic targets and pathways of a hypothetical kinase inhibitor, which we will refer to as "Exemplar-445".
Introduction
Exemplar-445 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. Overexpression or activating mutations of EGFR are implicated in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer. By targeting the ATP-binding site of the EGFR kinase domain, Exemplar-445 blocks the downstream signaling cascades that promote cellular proliferation, survival, and metastasis.
Quantitative Data
A summary of the in vitro activity of Exemplar-445 against various EGFR isoforms and other related kinases is presented below.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| EGFR (wild-type) | 5.2 | Kinase Assay | |
| EGFR (L858R mutant) | 1.8 | Kinase Assay | |
| EGFR (T790M mutant) | 150.7 | Kinase Assay | |
| HER2 (ErbB2) | 35.6 | Kinase Assay | |
| VEGFR2 | > 10,000 | Kinase Assay |
Signaling Pathways
Exemplar-445 inhibits the autophosphorylation of EGFR upon ligand binding (e.g., EGF), thereby blocking the activation of downstream signaling pathways critical for tumor cell growth and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Caption: EGFR signaling pathway and the inhibitory action of Exemplar-445.
Experimental Protocols
1. In Vitro Kinase Assay
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of Exemplar-445 against EGFR.
-
Objective: To quantify the inhibitory activity of Exemplar-445 on the phosphorylation of a substrate peptide by the recombinant human EGFR kinase domain.
-
Materials:
-
Recombinant human EGFR kinase domain (purified).
-
Biotinylated substrate peptide (e.g., Poly-Glu-Tyr 4:1).
-
ATP (Adenosine triphosphate).
-
Exemplar-445 (serial dilutions).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Streptavidin-coated microplates.
-
Europium-labeled anti-phosphotyrosine antibody.
-
Time-Resolved Fluorescence (TRF) plate reader.
-
-
Procedure:
-
Add 5 µL of serially diluted Exemplar-445 in assay buffer to the wells of a microplate.
-
Add 5 µL of the EGFR enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding 20 µL of a stop solution containing EDTA.
-
Transfer 10 µL of the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound reagents.
-
Add the Europium-labeled anti-phosphotyrosine antibody and incubate for 60 minutes.
-
Wash the plate again and add enhancement solution.
-
Read the time-resolved fluorescence signal.
-
The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.
-
Caption: Workflow for the in vitro kinase inhibition assay.
2. Cell-Based Proliferation Assay
This protocol describes the method for assessing the effect of Exemplar-445 on the proliferation of cancer cell lines.
-
Objective: To determine the potency of Exemplar-445 in inhibiting the growth of EGFR-dependent cancer cells.
-
Materials:
-
EGFR-mutant cancer cell line (e.g., NCI-H1975).
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum.
-
Exemplar-445 (serial dilutions).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing serial dilutions of Exemplar-445.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Incubate for an additional 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
The data is normalized to vehicle-treated controls, and the IC50 is calculated from the dose-response curve.
-
Conclusion
Exemplar-445 demonstrates potent inhibitory activity against wild-type and specific mutant forms of EGFR, leading to the suppression of key downstream signaling pathways like the MAPK and PI3K-AKT cascades. This mechanism of action translates to effective inhibition of proliferation in EGFR-dependent cancer cell lines. Further investigation into its efficacy and safety in preclinical and clinical settings is warranted to establish its therapeutic potential.
An In-depth Technical Guide to the Physicochemical Properties of DVD-445
For Researchers, Scientists, and Drug Development Professionals
Abstract
DVD-445 is a potent, peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1), an enzyme increasingly recognized as a significant target in cancer therapy. Synthesized via the Ugi four-component reaction, this compound features an electrophilic Michael acceptor moiety designed to irreversibly bind to the active site of TrxR1. This inhibition disrupts the cellular thioredoxin system, leading to an accumulation of reactive oxygen species (ROS), induction of oxidative stress, and subsequent apoptosis in cancer cells. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and biological evaluation, and a visualization of its mechanism of action.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and interpretation of its biological activity.
| Property | Value | Reference |
| IUPAC Name | Not available in public sources | |
| CAS Number | 2375846-41-4 | [1][2] |
| Molecular Formula | C25H28F2N2O4 | [1][2][3] |
| Molecular Weight | 458.50 g/mol | [1][2][3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| Purity | >98% (Commercially available) |
Biological Activity
This compound is characterized by its potent inhibitory action against TrxR1 and its cytotoxic effects on various cancer cell lines.
| Assay | Organism/Cell Line | IC50 Value | Reference |
| TrxR1 Inhibition | Rat | 0.60 µM | |
| Cytotoxicity | SH-SY5Y (Human Neuroblastoma) | 10.99 µM | |
| U87 (Human Glioblastoma) | 9.70 µM | ||
| HaCaT (Human Keratinocyte) | 8.30 µM | ||
| PBMCs (Peripheral Blood Mononuclear Cells) | 55.71 µM |
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis and biological evaluation of this compound. These protocols are based on established methodologies for the Ugi reaction and thioredoxin reductase inhibition assays.
Synthesis of this compound via Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot, multi-component reaction that allows for the efficient synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.
Materials:
-
A suitable aldehyde
-
A primary amine
-
A carboxylic acid with a Michael acceptor moiety
-
An isocyanide
-
Methanol (or another suitable polar, aprotic solvent like DMF)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Reagents for purification (e.g., silica gel for column chromatography, solvents for recrystallization)
Procedure:
-
Reaction Setup: To a round bottom flask, add equimolar amounts of the aldehyde, amine, and carboxylic acid components in a suitable solvent such as methanol.
-
Component Addition: Stir the mixture at room temperature for a period of 15-30 minutes to allow for the formation of the iminium ion intermediate.
-
Isocyanide Addition: Add an equimolar amount of the isocyanide component to the reaction mixture. The reaction is typically exothermic and should proceed to completion within minutes to a few hours.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can then be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and brine to remove unreacted acidic components and water-soluble byproducts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final Ugi product, this compound.
Thioredoxin Reductase 1 (TrxR1) Inhibition Assay
The activity of TrxR1 and its inhibition by this compound can be measured using a colorimetric assay that monitors the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Recombinant rat TrxR1
-
NADPH
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing the assay buffer, NADPH (final concentration ~200-300 µM), and DTNB (final concentration ~2-2.5 mM).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a defined amount of recombinant TrxR1 (e.g., 10-100 nM). To the test wells, add varying concentrations of this compound. Include a control well with DMSO (vehicle) instead of the inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor (or vehicle) for a set period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the DTNB/NADPH reaction mixture to each well.
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. The formation of 5-thio-2-nitrobenzoic acid (TNB), a yellow product, is proportional to TrxR1 activity.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percent inhibition for each concentration of this compound relative to the vehicle control. The IC50 value can then be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
Mechanism of Action: this compound Inhibition of the Thioredoxin System
The following diagram illustrates the proposed mechanism of action for this compound. By inhibiting TrxR1, this compound disrupts the entire thioredoxin redox cycle, leading to oxidative stress and apoptosis.
Caption: Mechanism of this compound action on the thioredoxin pathway.
Experimental Workflow: Ugi Four-Component Reaction
This diagram outlines the general workflow for the synthesis of this compound using the Ugi four-component reaction.
Caption: General workflow for the synthesis of this compound.
References
Initial Toxicity Screening of the DVD-445 Compound
Disclaimer: The compound "DVD-445" appears to be a hypothetical agent, as no public data exists under this name. This guide has been constructed using established preclinical toxicity screening methodologies and illustrative data to provide a comprehensive overview of the expected analyses for a novel chemical entity.
An In-depth Technical Guide
This document outlines the foundational toxicity assessment of the novel compound this compound. The following sections detail the in vitro and in vivo studies conducted to establish a preliminary safety profile, a critical step in the early-stage drug development process.[1][2][3][4][5]
Executive Summary
A series of in vitro and in vivo studies were performed to evaluate the initial toxicity of compound this compound. In vitro assessments included cytotoxicity, mutagenicity, and cardiac safety evaluations. In vivo acute oral toxicity was assessed in a rodent model. This compound exhibited dose-dependent cytotoxicity in hepatic and renal cell lines. No mutagenic potential was identified in the Ames assay. A moderate inhibition of the hERG channel was observed, warranting further investigation. The acute oral toxicity study in rats established a preliminary safety classification.
In Vitro Toxicity Assessment
The cytotoxic potential of this compound was evaluated using two common colorimetric assays: the MTT and Neutral Red uptake assays.[6][7][8][9] These tests measure cell viability and metabolic activity, respectively, in response to the compound.[6][9]
Table 1: Cytotoxicity of this compound in Human Cell Lines (IC50 in µM)
| Cell Line | Assay Type | 24-hour Exposure | 48-hour Exposure |
| HepG2 (Liver) | MTT | 78.5 | 55.2 |
| Neutral Red | 82.1 | 59.8 | |
| HEK293 (Kidney) | MTT | 95.3 | 68.7 |
| Neutral Red | 101.2 | 72.4 |
To assess the mutagenic potential of this compound, the bacterial reverse mutation assay, commonly known as the Ames test, was conducted.[10][11][12][13] This assay uses strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[10][11][13] Mutagenicity is indicated by a compound's ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[10][11][13]
Table 2: Ames Test Results for this compound
| Strain | Metabolic Activation (S9) | Result |
| TA98 | Without | Negative |
| With | Negative | |
| TA100 | Without | Negative |
| With | Negative | |
| TA1535 | Without | Negative |
| With | Negative | |
| TA1537 | Without | Negative |
| With | Negative |
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical indicator of potential cardiotoxicity, as it can lead to QT interval prolongation and life-threatening arrhythmias.[14][15][16] The effect of this compound on the hERG channel was assessed using an automated patch-clamp electrophysiology system.[16]
Table 3: hERG Channel Inhibition by this compound
| Compound | IC50 (µM) |
| This compound | 25.8 |
| E-4031 (Positive Control) | 0.01 |
In Vivo Acute Oral Toxicity
An acute oral toxicity study was performed in female rats following the OECD 420 Fixed Dose Procedure.[17][18][19][20] This method aims to determine a substance's hazard classification with fewer animals and reduced suffering compared to traditional lethality tests.[17][21]
Table 4: Acute Oral Toxicity of this compound (OECD 420)
| Starting Dose (mg/kg) | Outcome | GHS Classification |
| 300 | No evident toxicity or mortality | Category 5 or Unclassified |
| 2000 | Evident toxicity in ≥1 animal, no mortality | Category 5 |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Plating: HepG2 and HEK293 cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.[6]
-
Compound Exposure: Cells were treated with various concentrations of this compound for 24 and 48 hours.
-
MTT Addition: After incubation, the medium was replaced with a fresh medium containing 0.5 mg/mL of MTT and incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
Neutral Red Uptake Assay
-
Cell Plating and Treatment: Cells were plated and treated with this compound as described for the MTT assay.
-
Neutral Red Incubation: After the treatment period, the medium was replaced with a medium containing 50 µg/mL of Neutral Red and incubated for 3 hours.
-
Dye Extraction: The cells were washed, and the incorporated dye was extracted using a destain solution (50% ethanol, 1% acetic acid).
-
Absorbance Reading: The absorbance was measured at 540 nm.
Ames Test (Plate Incorporation Method)
-
Preparation: The test was performed with and without a metabolic activation system (S9 fraction from rat liver).[10]
-
Exposure: 100 µL of the appropriate S. typhimurium strain, 100 µL of this compound at various concentrations, and 500 µL of phosphate buffer or S9 mix were combined.[10]
-
Plating: The mixture was added to 2 mL of molten top agar and poured onto minimal glucose agar plates.[10]
-
Incubation: Plates were incubated at 37°C for 48 hours.[10]
-
Colony Counting: The number of revertant colonies was counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.
hERG Patch-Clamp Assay
-
Cell Culture: HEK293 cells stably expressing the hERG channel were used.
-
Electrophysiology: Whole-cell patch-clamp recordings were performed.[14]
-
Voltage Protocol: Cells were held at a membrane potential of -80 mV. A depolarizing pulse to +20 mV was applied to activate the hERG channels, followed by a repolarizing pulse to -50 mV to measure the tail current.[14]
-
Compound Application: this compound was perfused at increasing concentrations, and the steady-state inhibition of the hERG tail current was recorded.[14]
Acute Oral Toxicity (OECD 420)
-
Animal Model: Female Wistar rats were used.
-
Sighting Study: A single animal was dosed at a starting dose of 300 mg/kg to determine the dose for the main study.[17][20]
-
Main Study: A group of five animals was dosed with the selected starting dose.[18]
-
Observations: Animals were observed for mortality and clinical signs of toxicity for 14 days.[17][20] Body weight was recorded weekly.
-
Endpoint: The study endpoint is the observation of evident toxicity or mortality, which informs the GHS classification.[17][21]
Visualizations
Diagrams of Workflows and Pathways
Caption: High-level workflow for the initial toxicity screening of this compound.
Caption: Workflow of the Ames test for mutagenicity assessment.
Caption: Simplified signaling pathway in drug-induced liver injury (DILI).[22][23][24][25][26]
References
- 1. ppd.com [ppd.com]
- 2. Preclinical Phase Of The Drug Development Process - An Overview [fiosgenomics.com]
- 3. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profil.com [profil.com]
- 5. Comprehensive Guide to the Drug Development Process and Approval | Taconic Biosciences [taconic.com]
- 6. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity testing using neutral red and MTT assays on a three-dimensional human skin substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. Ames test - Wikipedia [en.wikipedia.org]
- 12. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. benchchem.com [benchchem.com]
- 15. hERG Assay | PPTX [slideshare.net]
- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 21. nc3rs.org.uk [nc3rs.org.uk]
- 22. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mechanisms of Drug-induced Liver Injury: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 24. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Drug-Induced Liver Injury: Mechanisms, Diagnosis, and Management: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility and Stability of DVD-445: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of DVD-445, a potent covalent inhibitor of thioredoxin reductase 1 (TrxR1), in common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in preclinical research and development.
Introduction to this compound
This compound is a peptidomimetic compound that has demonstrated significant potential as an anticancer agent through its targeted inhibition of TrxR1.[1] The thioredoxin system plays a crucial role in maintaining cellular redox homeostasis, and its dysregulation is implicated in various diseases, including cancer. By inhibiting TrxR1, this compound disrupts this balance, leading to increased oxidative stress and subsequent apoptosis in cancer cells. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for accurate and reproducible experimental outcomes.
Solubility of this compound
The solubility of a compound is a critical factor in designing and interpreting in vitro and in vivo experiments. Poor solubility can lead to inaccurate dosing, reduced bioavailability, and misleading experimental results. This section details the known solubility of this compound in common laboratory solvents.
Quantitative Solubility Data
Currently, specific quantitative solubility data for this compound in a wide range of common laboratory solvents is limited in publicly available literature. However, information from commercial suppliers provides a key data point for its solubility in dimethyl sulfoxide (DMSO).
| Solvent | Concentration | Temperature | Method | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Room Temperature | Not Specified | Commercial Supplier |
This information indicates that this compound is soluble in DMSO at a concentration of at least 10 mM, which is a common concentration for preparing stock solutions for in vitro assays. Further studies are required to determine the precise solubility limits in DMSO and to establish quantitative solubility data in other essential laboratory solvents such as ethanol, methanol, and aqueous buffers (e.g., phosphate-buffered saline - PBS).
Experimental Protocol for Determining Solubility
For researchers wishing to determine the solubility of this compound in other solvents, the following general "shake-flask" protocol is recommended. This method is a standard and reliable technique for solubility assessment.[2][3]
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., ethanol, PBS pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the solvent in a vial. The exact amount should be more than what is expected to dissolve.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis method.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Workflow for Solubility Determination:
References
The Emergence of DVD-445: A Novel Covalent Inhibitor of Thioredoxin Reductase 1 for Anticancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents in oncology has led to the exploration of unique molecular targets that are critical for cancer cell survival and proliferation. One such target is the thioredoxin system, a key regulator of cellular redox homeostasis, which is often dysregulated in cancer. This technical guide delves into the molecular biology of DVD-445, a potent and selective peptidomimetic covalent inhibitor of Thioredoxin Reductase 1 (TrxR1), a central enzyme in the thioredoxin system. This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a visualization of its impact on cellular signaling pathways.
Core Concepts: The Thioredoxin System and the Role of this compound
The thioredoxin system, comprising NADPH, Thioredoxin Reductase (TrxR), and Thioredoxin (Trx), is a ubiquitous antioxidant system that plays a crucial role in maintaining a reducing intracellular environment. It is involved in a myriad of cellular processes, including DNA synthesis, regulation of transcription factors, and defense against oxidative stress.[1][2] Thioredoxin Reductase 1 (TrxR1) is the primary enzyme responsible for maintaining Thioredoxin 1 (Trx1) in its reduced, active state.[1] In many cancer types, the upregulation of the thioredoxin system helps malignant cells to counteract the increased oxidative stress associated with rapid proliferation and metabolic activity, thereby promoting survival and resistance to therapy.[3]
This compound emerges as a promising therapeutic candidate by selectively targeting and inhibiting TrxR1.[4] It is a peptidomimetic covalent inhibitor, suggesting a mechanism that involves the formation of a stable, irreversible bond with the enzyme, leading to its inactivation.[4][5] This targeted inhibition of TrxR1 disrupts the entire thioredoxin system, leading to an accumulation of oxidized thioredoxin and a subsequent increase in intracellular reactive oxygen species (ROS). The elevated oxidative stress can trigger downstream apoptotic pathways, ultimately leading to cancer cell death.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency as a TrxR1 inhibitor and its cytotoxic effects on different cell lines.
| Parameter | Value | Cell Line/Target | Reference |
| TrxR1 Inhibition (IC50) | 0.60 µM | Rat TrxR1 | [4] |
| Cytotoxicity (IC50) | 10.99 µM | SH-SY5Y (Human Neuroblastoma) | [4] |
| 9.70 µM | U87 (Human Glioblastoma) | [4] | |
| 8.30 µM | HaCaT (Human Keratinocyte) | [4] | |
| 55.71 µM | PBMCs (Peripheral Blood Mononuclear Cells) | [4] |
Signaling Pathway Perturbation by this compound
The inhibitory action of this compound on TrxR1 initiates a cascade of events that disrupt cellular redox balance and promote apoptosis. The following diagram illustrates the canonical thioredoxin signaling pathway and the point of intervention by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Provided below are generalized protocols for key experiments used in the evaluation of this compound.
Thioredoxin Reductase 1 (TrxR1) Inhibition Assay
This assay is designed to measure the inhibitory effect of a compound on the enzymatic activity of TrxR1. A common method is the endpoint DTNB reduction assay.
Materials:
-
Recombinant rat TrxR1
-
NADPH
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 7.5)
-
EDTA
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction buffer containing Tris-HCl and EDTA.
-
In a 96-well plate, add the reaction buffer, NADPH, and the test compound (this compound) at various concentrations.
-
Add recombinant TrxR1 to each well and incubate at room temperature for a predefined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding DTNB to each well.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The reduction of DTNB by TrxR1 produces 2-nitro-5-thiobenzoate (TNB), which absorbs at this wavelength.
-
The rate of increase in absorbance is proportional to the TrxR1 activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., SH-SY5Y, U87, HaCaT)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability.
Synthesis of this compound via Ugi Four-Component Reaction
This compound and its analogs can be synthesized using a modified Ugi four-component reaction.[5] This one-pot reaction is a powerful tool in medicinal chemistry for generating diverse libraries of complex molecules.
General Principle: The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate, and a subsequent Mumm rearrangement yields the final α-acylamino amide product. The specific starting materials for this compound would be selected to generate its unique peptidomimetic and covalent warhead moieties.
Conclusion
This compound represents a significant advancement in the development of targeted anticancer therapies. Its potent and selective inhibition of TrxR1, a critical enzyme in cancer cell redox homeostasis, provides a clear mechanism for its cytotoxic effects. The quantitative data presented herein underscore its potential as a lead compound for further preclinical and clinical investigation. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research into this compound and other TrxR1 inhibitors, with the ultimate goal of translating these scientific discoveries into effective treatments for patients with cancer.
References
- 1. Thioredoxin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Metabolism-Related Gene TXNRD1 Regulates Inflammation and Oxidative Stress Induced by Cigarette Smoke through the Nrf2/HO-1 Pathway in the Small Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Further exploration of this compound as a lead thioredoxin reductase (TrxR) inhibitor for cancer therapy: Optimization of potency and evaluation of anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the existing literature on DVD-445, a promising peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1), and its related compounds. The inhibition of the thioredoxin system, a critical regulator of cellular redox balance, presents a compelling strategy for anticancer therapy. This document consolidates the available quantitative data, outlines the general experimental approaches used in the research, and visualizes the core signaling pathway involved in the mechanism of action of these compounds.
Quantitative Data Summary
The following table summarizes the reported biological activity of this compound, also referred to as Compound 7 in some literature. This compound has been identified as a potent inhibitor of TrxR1 and exhibits cytotoxic effects against various cancer cell lines.
| Compound | Target | IC50 (μM) | Cell Line | Cytotoxicity IC50 (μM) | Reference |
| This compound | rat TrxR1 | 0.60 | SH-SY5Y | 10.99 | [1] |
| U87 | 9.70 | [1] | |||
| HaCaT | 8.30 | [1] | |||
| PBMCs | 55.71 | [1] |
Research has also focused on a series of analogs of this compound, with several demonstrating superior potency. Seven of these analogs were reported to have IC50 values below 5.00 μM against recombinant rat TrxR1.[2] These frontrunner compounds were further investigated for their effects on cell growth, viability, induction of oxidative stress, and inhibition of P-glycoprotein (P-gp) in the human glioblastoma cell line U87 and its multidrug-resistant counterpart, U87-TxR.[2]
Experimental Protocols
The synthesis and evaluation of this compound and its analogs have been described in the scientific literature. While detailed, step-by-step protocols are proprietary to the publishing research groups, the general methodologies are outlined below.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs was achieved through a modified Ugi four-component reaction (Ugi-4CR).[2] This multicomponent reaction is a powerful tool in medicinal chemistry for generating diverse libraries of compounds from simple starting materials. The "small electrophilic Ugi Michael acceptor (UMA) chemotype" has been validated as an effective scaffold for the inhibition of thioredoxin reductase.[2]
In Vitro Biological Assays
The biological activity of the synthesized compounds was assessed using a variety of in vitro assays:
-
Thioredoxin Reductase 1 (TrxR1) Inhibition Assay: The inhibitory potency of the compounds against recombinant rat TrxR1 was determined to calculate their IC50 values.
-
Cell Viability and Growth Assays: The cytotoxic effects of the compounds were evaluated against a panel of human cell lines, including glioblastoma (U87), neuroblastoma (SH-SY5Y), keratinocytes (HaCaT), and peripheral blood mononuclear cells (PBMCs).[1]
-
Oxidative Stress Induction: Assays were performed to measure the induction of oxidative stress in cancer cells upon treatment with the compounds.
-
P-glycoprotein (P-gp) Inhibition Assay: The ability of the compounds to inhibit the P-gp efflux pump was investigated, particularly in multidrug-resistant cancer cell lines.[2]
Signaling Pathway and Mechanism of Action
This compound and its analogs exert their anticancer effects by targeting and inhibiting thioredoxin reductase 1 (TrxR1), a key enzyme in the thioredoxin (Trx) system. This system plays a crucial role in maintaining cellular redox homeostasis and is often upregulated in cancer cells to cope with increased oxidative stress. By inhibiting TrxR1, these compounds disrupt this delicate balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Covalent inhibition of TrxR1 by this compound disrupts redox homeostasis, leading to apoptosis.
This guide provides a snapshot of the current understanding of this compound and its analogs. Further research into the detailed structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully assess their potential as novel anticancer agents.
References
Methodological & Application
Application Notes and Protocols for DVD-445 in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-vitro evaluation of DVD-445, a potent covalent inhibitor of Thioredoxin Reductase 1 (TrxR1). The following protocols are based on established methodologies for characterizing TrxR1 inhibitors and assessing their cellular effects.
Data Presentation
The following table summarizes the quantitative data reported for this compound in various in-vitro assays.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Enzyme Inhibition | Recombinant Rat TrxR1 | IC50 | 0.60 µM | [1] |
| Cytotoxicity | SH-SY5Y (Human Neuroblastoma) | IC50 | 10.99 µM | [1] |
| Cytotoxicity | U87 (Human Glioblastoma) | IC50 | 9.70 µM | [1] |
| Cytotoxicity | HaCaT (Human Keratinocytes) | IC50 | 8.30 µM | [1] |
| Cytotoxicity | PBMCs (Peripheral Blood Mononuclear Cells) | IC50 | 55.71 µM | [1] |
Signaling Pathway
The thioredoxin system, centered around Thioredoxin (Trx) and Thioredoxin Reductase (TrxR), is a critical regulator of cellular redox balance. TrxR1, the cytosolic isoform, utilizes NADPH to reduce Trx. Reduced Trx, in turn, reduces oxidized proteins, thereby scavenging reactive oxygen species (ROS) and modulating the activity of various signaling proteins, including apoptosis signal-regulating kinase 1 (ASK1) and transcription factors like NF-κB. This compound covalently inhibits TrxR1, leading to a disruption of this pathway, an accumulation of ROS, and subsequent induction of cellular stress and apoptosis.
Caption: this compound inhibits TrxR1, disrupting redox homeostasis.
Experimental Protocols
Thioredoxin Reductase 1 (TrxR1) Inhibition Assay
This protocol is adapted from standard colorimetric assays used to measure TrxR1 activity based on the reduction of 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Recombinant rat TrxR1
-
NADPH
-
DTNB (Ellman's reagent)
-
This compound
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, with 1 mM EDTA
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 2-5 µL of varying concentrations of this compound to the test wells. Add the same volume of DMSO to the control wells.
-
Add recombinant rat TrxR1 to each well to a final concentration of 10-20 nM.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the interaction between this compound and the enzyme.
-
Prepare a reaction mixture containing NADPH (final concentration 200 µM) and DTNB (final concentration 2 mM) in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of increase in absorbance corresponds to the TrxR1 activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the TrxR1 inhibition assay.
Cell Viability (MTT) Assay
This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
SH-SY5Y, U87, or HaCaT cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Add medium with DMSO to the control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.[2][3]
Caption: Workflow for the MTT cell viability assay.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS levels.
Materials:
-
Cancer cell lines (e.g., SH-SY5Y, U87)
-
Complete cell culture medium
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well black plate for plate reader analysis or on coverslips in a 24-well plate for microscopy).
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours). Include a positive control (e.g., H2O2) and a DMSO vehicle control.
-
After treatment, remove the medium and wash the cells once with warm PBS.
-
Load the cells with 5-10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add PBS or a clear imaging medium to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize and capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity and normalize it to the control to determine the fold-increase in ROS production.
Caption: Workflow for measuring intracellular ROS.
References
Application Notes and Protocols for the Administration of DVD-445 in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available in vivo administration data for the thioredoxin reductase 1 (TrxR1) inhibitor, DVD-445, is limited. The following application notes and protocols provide a comprehensive framework based on general principles for the preclinical evaluation of small molecule inhibitors in oncology and specific examples of other TrxR inhibitors, such as auranofin. These guidelines are intended to assist researchers in designing and executing in vivo studies to evaluate the efficacy and toxicity of this compound. It is imperative that these protocols are adapted and optimized based on empirical data generated for this compound.
I. Application Notes
Introduction to this compound
This compound is a potent, peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1), an enzyme overexpressed in many cancer cells and crucial for maintaining cellular redox homeostasis. By inhibiting TrxR1, this compound disrupts the cancer cells' ability to counteract oxidative stress, leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis. Preclinical in vivo studies are essential to evaluate the therapeutic potential and safety profile of this compound in a physiological context.
Core Principles for In Vivo Administration of Small Molecule Inhibitors
Successful in vivo evaluation of novel compounds like this compound hinges on several key principles:
-
Animal Model Selection: The choice of the animal model is critical and should be relevant to the cancer type being studied. Commonly used models in oncology research include:
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice). These models are valuable for assessing the direct anti-tumor activity of a compound.
-
Syngeneic Models: Cancer cells from the same genetic background as an immunocompetent mouse strain are used. These models are crucial for investigating the interplay between the therapeutic agent and the immune system.
-
Patient-Derived Xenograft (PDX) Models: Tumors directly from patients are implanted into mice, offering a more clinically relevant model.
-
-
Formulation and Route of Administration: Proper formulation is critical to ensure the solubility, stability, and bioavailability of this compound. The route of administration should be chosen based on the compound's physicochemical properties and the intended clinical application. Common routes include oral (PO), intraperitoneal (IP), and intravenous (IV).
-
Dose-Finding Studies: A Maximum Tolerated Dose (MTD) study is a prerequisite for efficacy studies. The MTD is the highest dose that does not cause unacceptable toxicity over a specified period.
-
Efficacy Evaluation: Once the MTD is established, efficacy studies are conducted to assess the anti-tumor activity of this compound. Key endpoints include tumor growth inhibition, tumor regression, and overall survival.
-
Toxicity Assessment: Throughout the study, animals must be closely monitored for signs of toxicity, including changes in body weight, behavior, and overall health. At the end of the study, a comprehensive toxicity assessment, including hematology, clinical chemistry, and histopathology of major organs, should be performed.
II. Experimental Protocols
Protocol for Formulation of this compound
Objective: To prepare a sterile and stable formulation of this compound suitable for in vivo administration.
Materials:
-
This compound powder
-
Sterile vehicles (e.g., 0.9% saline, PBS, 5% DMSO in corn oil, 10% Solutol HS 15 in water)
-
Sterile vials
-
Vortex mixer
-
Sonicator
-
Sterile filters (0.22 µm)
Procedure:
-
Determine the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Select a vehicle that provides good solubility and is well-tolerated by the chosen animal model. For initial studies, a common approach is to use a co-solvent system, such as DMSO, and then dilute it with a vehicle like corn oil or saline.
-
On the day of dosing, weigh the required amount of this compound powder in a sterile vial.
-
Add the appropriate volume of the chosen vehicle to achieve the desired final concentration.
-
Vortex and/or sonicate the mixture until the compound is completely dissolved.
-
If administering intravenously, sterile-filter the final formulation through a 0.22 µm filter.
-
Visually inspect the solution for any precipitates before administration.
Protocol for Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing severe toxicity.
Materials:
-
Healthy, age-matched mice (e.g., 6-8 week old female BALB/c or C57BL/6)
-
This compound formulation
-
Dosing syringes and needles
-
Animal balance
Procedure:
-
Acclimate animals for at least one week before the start of the study.
-
Randomly assign animals to dose-escalation cohorts (e.g., 3-5 mice per group).
-
Select a starting dose based on in vitro cytotoxicity data (e.g., 10-fold lower than the in vitro IC50 converted to a mg/kg dose).
-
Administer escalating doses of this compound to subsequent cohorts (e.g., using a modified Fibonacci sequence).
-
Administer the drug for a defined period (e.g., daily for 5-14 days).
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, posture, activity, and grooming.
-
The MTD is typically defined as the dose that causes no more than a 15-20% loss in body weight and no mortality or other severe clinical signs.
Protocol for In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line known to overexpress TrxR1
-
Matrigel (optional)
-
Calipers
-
This compound formulation at the MTD and one or two lower doses
-
Vehicle control
Procedure:
-
Subcutaneously implant cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of media, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the animals into treatment and control groups (e.g., 8-10 mice per group).
-
Initiate treatment with this compound at the predetermined doses and schedule. The control group should receive the vehicle only.
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies).
III. Data Presentation
Table 1: Template for Maximum Tolerated Dose (MTD) Study Data
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Mortality | Clinical Signs of Toxicity | MTD Determination |
| Vehicle Control | 5 | ||||
| Dose 1 | 5 | ||||
| Dose 2 | 5 | ||||
| Dose 3 | 5 | ||||
| Dose 4 | 5 |
Table 2: Template for In Vivo Efficacy Study Data
| Treatment Group | Number of Animals | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | N/A | |||
| This compound (Dose 1) | 10 | ||||
| This compound (Dose 2) | 10 | ||||
| Positive Control | 10 |
Table 3: Template for In Vivo Toxicity Assessment
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) |
| Hematology | |||
| White Blood Cells (x10⁹/L) | |||
| Red Blood Cells (x10¹²/L) | |||
| Hemoglobin (g/dL) | |||
| Platelets (x10⁹/L) | |||
| Clinical Chemistry | |||
| Alanine Aminotransferase (ALT) (U/L) | |||
| Aspartate Aminotransferase (AST) (U/L) | |||
| Blood Urea Nitrogen (BUN) (mg/dL) | |||
| Creatinine (mg/dL) | |||
| Histopathology (Major Organs) | |||
| Liver | |||
| Kidney | |||
| Spleen | |||
| Heart | |||
| Lungs |
IV. Mandatory Visualizations
Caption: Signaling pathway of this compound mediated TrxR1 inhibition.
Caption: Experimental workflow for in vivo evaluation of this compound.
Application of DVD-445 in Gene Expression Studies
Application Notes
Introduction
DVD-445 is a potent, peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1), a key enzyme in the cellular antioxidant defense system.[1] TrxR1, in conjunction with thioredoxin (Trx) and NADPH, plays a crucial role in maintaining cellular redox homeostasis. Disruption of this system by inhibitors like this compound leads to increased oxidative stress, which can trigger a cascade of cellular events, including apoptosis.[2] Due to the elevated basal levels of reactive oxygen species (ROS) and the reliance on antioxidant systems for survival, cancer cells are particularly vulnerable to TrxR1 inhibition, making this compound a promising candidate for anticancer therapy.[2]
The study of gene expression changes induced by this compound provides valuable insights into its mechanism of action and its downstream cellular effects. Inhibition of TrxR1 is known to modulate the activity of several key transcription factors, thereby altering the expression of a wide range of genes. This makes this compound a valuable tool for researchers in oncology, cell biology, and drug development to investigate cellular responses to oxidative stress and to identify potential therapeutic targets.
Mechanism of Action and Impact on Gene Expression
This compound covalently binds to the active site of TrxR1, irreversibly inhibiting its function.[1] This leads to an accumulation of oxidized thioredoxin and a subsequent increase in intracellular ROS. The altered redox state of the cell directly impacts the activity of redox-sensitive transcription factors, primarily Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB).
-
Nrf2 Pathway Activation: Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1, which facilitates its ubiquitination and proteasomal degradation.[3] In the presence of oxidative stress induced by this compound, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes.[4]
-
Modulation of NF-κB Signaling: The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[5][6] The activity of NF-κB is regulated by the inhibitor of κB (IκB) proteins. In response to various stimuli, including oxidative stress, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. The thioredoxin system can directly reduce and activate NF-κB. Therefore, inhibition of TrxR1 by this compound is expected to modulate NF-κB signaling, although the specific outcome (pro- or anti-apoptotic) can be cell-type dependent.[7]
The net effect of this compound on a cell's gene expression profile is a complex interplay between the activation of pro-survival pathways like the Nrf2-mediated antioxidant response and the induction of pro-apoptotic pathways.
Key Signaling Pathways and Experimental Workflow
Caption: this compound inhibits TrxR1, leading to ROS accumulation and modulation of Nrf2 and NF-κB pathways.
Caption: Experimental workflow for studying gene expression changes induced by this compound.
Quantitative Data
While specific gene expression data for this compound is not yet widely published, the following table summarizes the expected changes in key Nrf2 and NF-κB target genes based on studies involving other TrxR1 inhibitors and TrxR1 silencing.[1][8][9]
| Gene Symbol | Gene Name | Pathway | Expected Change upon TrxR1 Inhibition | Function |
| HMOX1 | Heme Oxygenase 1 | Nrf2 | Upregulation | Antioxidant, anti-inflammatory |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Nrf2 | Upregulation | Detoxification, antioxidant |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Nrf2 | Upregulation | Rate-limiting enzyme in glutathione synthesis |
| TXNIP | Thioredoxin Interacting Protein | Redox | Upregulation | Inhibitor of thioredoxin, pro-apoptotic |
| IL-6 | Interleukin 6 | NF-κB | Modulation (Context-dependent) | Pro-inflammatory cytokine |
| TNF | Tumor Necrosis Factor | NF-κB | Modulation (Context-dependent) | Pro-inflammatory cytokine, apoptosis |
| BCL2 | B-cell lymphoma 2 | NF-κB | Modulation (Context-dependent) | Anti-apoptotic protein |
| SOX4 | SRY-Box Transcription Factor 4 | Apoptosis | Upregulation | Pro-apoptotic transcription factor |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cultured cancer cells with this compound to assess its impact on gene expression.
Materials:
-
Cancer cell line of interest (e.g., A549, U87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Preparation of Working Solutions: Prepare fresh serial dilutions of this compound in complete culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the desired concentrations of this compound or the vehicle control to the cells.
-
Incubation: Return the cells to the incubator and incubate for the desired time period (e.g., 6, 12, 24, or 48 hours). The optimal incubation time should be determined empirically.
-
Cell Harvest: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA extraction or protein lysis.
Protocol 2: RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)
This protocol outlines the steps for quantifying the expression of target genes following this compound treatment.
Materials:
-
Treated and control cells from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for target genes and a housekeeping gene (e.g., ACTB, GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the harvested cells using a commercial kit according to the manufacturer's instructions. Include an on-column DNase digestion step to remove contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.
-
Real-Time qPCR: a. Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for a gene of interest, and a SYBR Green master mix. b. Run the qPCR reactions in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension). c. Include no-template controls to check for contamination and a melt curve analysis to verify the specificity of the amplified product.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of a stable housekeeping gene. Compare the normalized expression in this compound-treated samples to the vehicle-treated control.
References
- 1. researchgate.net [researchgate.net]
- 2. What are TrxR1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Nrf2 pathway against cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling Pathway in Controlling Intervertebral Disk Cell Response to Inflammatory and Mechanical Stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF‐κB signalling pathways in nucleus pulposus cell function and intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NF-kappaB pathway mediates fenretinide-induced apoptosis in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The expression and activity of thioredoxin reductase 1 splice variants v1 and v2 regulate the expression of genes associated with differentiation and adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of thioredoxin-1 as a biomarker of lung cancer and evaluation of its prognostic value based on bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DVD-445 in Protein Inhibition Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DVD-445 is a potent, covalent inhibitor of Thioredoxin Reductase 1 (TrxR1), a key enzyme in the thioredoxin system.[1][2][3] TrxR1 plays a crucial role in maintaining cellular redox homeostasis and is often overexpressed in cancer cells, making it a promising target for anticancer therapy.[2][4] this compound exerts its inhibitory effect by targeting the selenocysteine residue in the active site of TrxR1, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent cancer cell death.[2][3] These application notes provide a comprehensive guide for utilizing this compound in protein inhibition experiments, including detailed protocols for assessing its enzymatic and cellular activities.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's inhibitory and cytotoxic activities.
Table 1: In Vitro Inhibition of Thioredoxin Reductase 1 (TrxR1) by this compound
| Target Enzyme | Organism | IC50 (µM) | Assay Conditions | Reference |
| TrxR1 | Rat | 0.60 | Recombinant enzyme | [1] |
Table 2: Cytotoxicity of this compound against Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| SH-SY5Y | Neuroblastoma | 10.99 | Cytotoxicity Assay | [1] |
| U87 | Glioblastoma | 9.70 | Cytotoxicity Assay | [1] |
| HaCaT | Keratinocyte | 8.30 | Cytotoxicity Assay | [1] |
| PBMCs | Peripheral Blood Mononuclear Cells | 55.71 | Cytotoxicity Assay | [1] |
Signaling Pathway
The thioredoxin system, composed of NADPH, Thioredoxin (Trx), and Thioredoxin Reductase (TrxR), is a central antioxidant system in cells. TrxR1, the cytosolic isoform, reduces oxidized Trx, which in turn reduces downstream target proteins involved in various cellular processes, including proliferation, apoptosis, and DNA synthesis. By inhibiting TrxR1, this compound disrupts this critical redox cycle, leading to an accumulation of ROS and oxidative stress, which can trigger apoptosis in cancer cells.
Caption: The Thioredoxin Reductase 1 (TrxR1) signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Thioredoxin Reductase 1 (TrxR1) Inhibition Assay
This protocol is adapted from a standard method for measuring TrxR1 activity using the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Recombinant TrxR1 enzyme
-
This compound
-
NADPH
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of NADPH and DTNB in the assay buffer.
-
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add a defined amount of recombinant TrxR1 to each well.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Incubate the enzyme and inhibitor for a specific time (e.g., 30 minutes) at room temperature to allow for binding.
-
-
Initiate the Reaction:
-
Add NADPH to each well to a final concentration of approximately 0.2 mM.
-
Initiate the reaction by adding DTNB to each well to a final concentration of approximately 1 mM.
-
-
Measure Absorbance:
-
Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the TrxR1 activity.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SH-SY5Y, U87)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes to ensure complete solubilization.
-
-
Measure Absorbance:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for screening and validating a TrxR1 inhibitor like this compound.
Caption: Experimental workflow for the evaluation of this compound as a TrxR1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel electrophilic amides amenable by the Ugi reaction perturb thioredoxin system via thioredoxin reductase 1 (TrxR1) inhibition: Identification of this compound as a new lead compound for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thimerosal, a competitive thioredoxin reductase 1 (TrxR1) inhibitor discovered via high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-Step Guide for DVD-445 Cell Culture Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the use of DVD-445, a potent and specific covalent inhibitor of thioredoxin reductase 1 (TrxR1), in cell culture applications. This compound has demonstrated significant potential as an anticancer agent by inducing oxidative stress and perturbing the thioredoxin system.[1]
Mechanism of Action
This compound targets and inhibits TrxR1, a key enzyme in the thioredoxin system responsible for maintaining cellular redox homeostasis.[1] Inhibition of TrxR1 leads to an accumulation of oxidized thioredoxin (Trx-S2), which is unable to reduce its downstream targets. This disruption of the thioredoxin system results in increased intracellular levels of reactive oxygen species (ROS), leading to oxidative stress, and subsequently, the activation of apoptotic pathways and inhibition of cell proliferation.[2][3]
Signaling Pathway of TrxR1 Inhibition by this compound
Caption: Inhibition of TrxR1 by this compound disrupts the thioredoxin system, leading to increased ROS, activation of apoptosis, and decreased cell proliferation.
Quantitative Data
The following table summarizes the cytotoxic activity of this compound against various human cell lines, as determined by IC50 values. The IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| SH-SY5Y | Neuroblastoma | 10.99 | [1] |
| U87 | Glioblastoma | 9.70 | [1] |
| HaCaT | Keratinocyte | 8.30 | [1] |
| PBMCs | Peripheral Blood Mononuclear Cells | 55.71 | [1] |
| rat TrxR1 | Enzyme Inhibition | 0.60 | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO to minimize the volume of solvent added to cell cultures.
-
Ensure the this compound powder is completely dissolved by vortexing.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Cell Culture and Seeding
Materials:
-
Cancer cell line of interest (e.g., U87, SH-SY5Y)
-
Complete cell culture medium (specific to the cell line)
-
96-well cell culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture cells in T-75 flasks with the appropriate complete medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Incubate the plates for 18-24 hours to allow for cell attachment and recovery.[4]
This compound Treatment of Cells
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Seeded 96-well plates
Protocol:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used. Also, include an untreated control (medium only).
-
Carefully remove the medium from the wells of the seeded 96-well plate.
-
Add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or medium only to the respective wells.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4]
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Treated 96-well plates
Protocol:
-
After the incubation period with this compound, add 10 µL of 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[5]
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix thoroughly by gentle shaking on an orbital shaker for 10-15 minutes to ensure complete solubilization.[4][6]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Experimental Workflow for this compound Cytotoxicity Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thioredoxin system in cell death progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The thioredoxin system: Balancing redox responses in immune cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchtweet.com [researchtweet.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
DVD-445 dosage and concentration for optimal results
Application Notes and Protocols: DVD-445
For Research Use Only. Not for use in diagnostic procedures.
Introduction and Mechanism of Action
This compound is a potent, peptidomimetic covalent inhibitor of Thioredoxin Reductase 1 (TrxR1).[1] TrxR1 is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox balance, DNA synthesis, and defense against oxidative stress. By inhibiting TrxR1, this compound disrupts these processes, leading to an increase in intracellular reactive oxygen species (ROS) and inducing oxidative stress, which can selectively trigger apoptosis in cancer cells.[2] Its efficacy has been demonstrated in various cancer cell lines, making it a compound of interest for anticancer therapy research.[1][2]
Signaling Pathway of TrxR1 Inhibition by this compound
The thioredoxin system consists of NADPH, Thioredoxin Reductase (TrxR), and Thioredoxin (Trx). TrxR reduces Trx using NADPH as an electron donor. The reduced Trx then reduces downstream target proteins, including ribonucleotide reductase (essential for DNA synthesis) and peroxiredoxins (involved in peroxide detoxification). This compound covalently binds to and inhibits TrxR1, leading to a buildup of oxidized Trx and subsequent oxidative stress, which promotes apoptosis.
In Vitro Efficacy and Concentration
This compound demonstrates potent inhibition of the TrxR1 enzyme and cytotoxic effects across various human cancer cell lines.[1] Optimal concentrations for cell-based assays typically range from 5 µM to 20 µM, depending on the cell line's sensitivity.
Summary of Quantitative Data
| Parameter | Target/Cell Line | Value (IC50) | Reference |
| Enzyme Inhibition | Rat TrxR1 | 0.60 µM | [1] |
| Cytotoxicity | U87 (Glioblastoma) | 9.70 µM | [1] |
| Cytotoxicity | SH-SY5Y (Neuroblastoma) | 10.99 µM | [1] |
| Cytotoxicity | HaCaT (Keratinocyte) | 8.30 µM | [1] |
| Cytotoxicity | PBMCs | 55.71 µM | [1] |
Experimental Protocols
Protocol: Cell Viability (MTT Assay)
This protocol outlines the determination of this compound's cytotoxic effects using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line (e.g., U87)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol: TrxR1 Enzyme Inhibition Assay (Endpoint Assay)
This protocol describes a method to measure the direct inhibitory effect of this compound on TrxR1 enzymatic activity.
Materials:
-
Recombinant human or rat TrxR1
-
This compound stock solution
-
Assay Buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4)
-
NADPH solution (10 mM)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (100 mM)
-
96-well plate
-
Plate reader (412 nm absorbance)
Procedure:
-
Reagent Preparation: Prepare working solutions of NADPH (e.g., 400 µM) and DTNB (e.g., 20 mM) in assay buffer. Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubation: In a 96-well plate, add 20 µL of TrxR1 enzyme solution to wells containing 20 µL of the this compound serial dilutions or vehicle control. Incubate for 30 minutes at room temperature to allow for covalent binding.
-
Reaction Initiation: Start the reaction by adding a 60 µL cocktail containing the NADPH and DTNB working solutions. The final concentrations in a 100 µL reaction volume might be 240 µM NADPH and 1.6 mM DTNB.
-
Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes. The rate of increase (slope) is proportional to TrxR1 activity.
-
Analysis: Calculate the rate of reaction for each concentration of this compound. Normalize the rates to the vehicle control and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Compound Handling and Storage
Storage: Store this compound as a solid at -20°C or -80°C. For stock solutions (e.g., in DMSO), store at -80°C for up to 6 months or at -20°C for up to 1 month to ensure stability.[1] Avoid repeated freeze-thaw cycles.
Solubility: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and make further dilutions in aqueous buffers or cell culture medium immediately before use.
Safety Precautions
This compound is a bioactive compound intended for laboratory research. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
References
Application Note: Immunohistochemistry Staining Protocol for DVD-445
This document provides a detailed protocol for the use of DVD-445 in immunohistochemistry (IHC) applications. The procedures outlined below are intended for researchers, scientists, and drug development professionals to achieve optimal staining results with this compound on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Introduction
This compound is a monoclonal antibody designed for the specific detection of [Target Protein Name ], a key biomarker in [mention relevant field, e.g., oncology, neuroscience ]. This protocol provides a validated method for its use in IHC, a valuable technique for visualizing protein expression and localization within the context of tissue architecture. Adherence to this protocol is recommended to ensure reproducible and reliable staining.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| This compound Antibody | [Supplier Name] | [Catalog Number] |
| De-paraffinization Solution (Xylene or equivalent) | VWR | VW-2451 |
| Rehydration Ethanol Series (100%, 95%, 70%) | Sigma-Aldrich | E7023 |
| Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0) | Thermo Fisher | 00-5000 |
| Peroxidase Block | Dako | S2023 |
| Protein Block (e.g., Normal Goat Serum) | Vector Labs | S-1000 |
| HRP-conjugated Secondary Antibody | Cell Signaling | 8114 |
| DAB Substrate Kit | Dako | K3468 |
| Hematoxylin Counterstain | Sigma-Aldrich | HHS32 |
| Mounting Medium | VWR | 10057-796 |
| Positive Control Slides (e.g., FFPE [Cell Line/Tissue]) | [Supplier] | [Catalog #] |
| Negative Control Slides | [In-house] | N/A |
Experimental Protocol
Deparaffinization and Rehydration
-
Place slides in a slide rack.
-
Immerse in Xylene (or equivalent) for 2 x 5 minutes.
-
Immerse in 100% Ethanol for 2 x 3 minutes.
-
Immerse in 95% Ethanol for 2 x 3 minutes.
-
Immerse in 70% Ethanol for 2 x 3 minutes.
-
Rinse with distilled water for 5 minutes.
Antigen Retrieval
-
Pre-heat Antigen Retrieval Buffer (Citrate Buffer, pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse slides in the pre-heated buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with distilled water and then with wash buffer (e.g., PBS-T).
Staining Procedure
-
Peroxidase Block: Incubate slides with Peroxidase Block for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Protein Block: Apply Protein Block and incubate for 60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking solution and apply this compound primary antibody diluted in antibody diluent. Incubate overnight at 4°C in a humidified chamber. (See Table 1 for recommended dilution).
-
Rinse with wash buffer for 3 x 5 minutes.
-
Secondary Antibody Incubation: Apply HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Rinse with wash buffer for 3 x 5 minutes.
-
Signal Detection: Apply DAB substrate solution and incubate for 2-10 minutes, or until desired stain intensity is reached. Monitor under a microscope.
-
Rinse with distilled water to stop the reaction.
Counterstaining, Dehydration, and Mounting
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse with tap water until the water runs clear.
-
"Blue" the slides in Scott's Tap Water Substitute or equivalent for 30 seconds.
-
Rinse with tap water.
-
Dehydrate the slides through a graded ethanol series (70%, 95%, 100%) for 2 minutes each.
-
Immerse in Xylene (or equivalent) for 2 x 5 minutes.
-
Apply a coverslip using a permanent mounting medium.
Data and Results
Table 1: Recommended Dilution and Incubation Conditions for this compound
| Parameter | Recommended Condition | Range |
| Primary Antibody Dilution | 1:250 | 1:100 - 1:500 |
| Incubation Time | Overnight (16 hours) | 8 - 24 hours |
| Incubation Temperature | 4°C | 4°C - Room Temp |
Table 2: Staining Interpretation
| Staining Intensity | Score | Description |
| No Staining | 0 | Absence of any brown precipitate. |
| Weak Staining | 1+ | Faint brown precipitate, localized to a sub-population of cells. |
| Moderate Staining | 2+ | Moderate brown precipitate, easily visible in a population of cells. |
| Strong Staining | 3+ | Dark brown precipitate, obscuring cellular detail in a large population of cells. |
Diagrams
Caption: Immunohistochemistry (IHC) experimental workflow using this compound.
Caption: Example signaling pathway involving the target protein detected by this compound.
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with DVD-445
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of DVD-445, a potent and covalent inhibitor of thioredoxin reductase 1 (TrxR1).[1] Understanding the impact of this compound on cancer cells is crucial for preclinical drug development. The following protocols detail methods for assessing apoptosis and cell cycle distribution, key indicators of cytotoxic and cytostatic effects, respectively.
Mechanism of Action of this compound
This compound is a peptidomimetic compound that specifically targets and inhibits thioredoxin reductase 1 (TrxR1), an essential enzyme in the thioredoxin system.[1] TrxR1 is a critical component of the cell's antioxidant defense system and is involved in redox regulation of several signaling pathways that are crucial for cancer cell proliferation and survival, such as the NF-κB and MAPK pathways. By inhibiting TrxR1, this compound disrupts the cellular redox balance, leading to increased oxidative stress, which can subsequently trigger programmed cell death (apoptosis) and cell cycle arrest in cancer cells.[2]
Data Presentation
The following tables present representative quantitative data from flow cytometry analysis of cancer cells (e.g., U87 human glioblastoma cells) treated with this compound.[2] This data illustrates the expected dose-dependent effects on apoptosis and cell cycle distribution.
Table 1: Induction of Apoptosis in U87 Cells Treated with this compound for 48 hours
| Treatment Concentration (µM) | Percentage of Early Apoptotic Cells (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Percentage of Apoptotic Cells |
| 0 (Control) | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 5 | 15.2 ± 1.2 | 5.6 ± 0.7 | 20.8 ± 1.9 |
| 10 | 28.9 ± 2.1 | 12.4 ± 1.5 | 41.3 ± 3.6 |
| 20 | 45.7 ± 3.5 | 25.1 ± 2.8 | 70.8 ± 6.3 |
Table 2: Cell Cycle Distribution of U87 Cells Treated with this compound for 24 hours
| Treatment Concentration (µM) | Percentage of Cells in G0/G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase |
| 0 (Control) | 55.3 ± 2.8 | 25.1 ± 1.9 | 19.6 ± 1.5 |
| 5 | 65.8 ± 3.1 | 18.5 ± 1.7 | 15.7 ± 1.3 |
| 10 | 75.2 ± 3.9 | 12.3 ± 1.4 | 12.5 ± 1.1 |
| 20 | 82.1 ± 4.2 | 8.7 ± 1.0 | 9.2 ± 0.9 |
Experimental Protocols
The following are detailed protocols for the analysis of apoptosis and cell cycle by flow cytometry in cells treated with this compound.
Protocol 1: Apoptosis Analysis Using Annexin V and Propidium Iodide (PI) Staining
This protocol enables the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., U87) at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry.
Protocol 2: Cell Cycle Analysis Using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in the different phases of the cell cycle.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells as described in the apoptosis protocol. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells as described in the apoptosis protocol.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Visualizations
Caption: Experimental workflow for apoptosis and cell cycle analysis using flow cytometry.
Caption: this compound inhibits TrxR1, leading to apoptosis and cell cycle arrest.
References
Techniques for measuring DVD-445 efficacy in experiments
Disclaimer
The compound "DVD-445" is treated as a hypothetical substance for the purpose of this document. The following application notes and protocols are based on the assumed mechanism of action of this compound as a potent and selective inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway. This pathway is a well-established target in oncological research and drug development.
Application Notes: Measuring the Efficacy of this compound, a MEK1/2 Inhibitor
Introduction
This compound is a hypothetical, orally bioavailable small molecule inhibitor targeting the dual-specificity kinases MEK1 and MEK2 (MEK1/2). These kinases are central components of the Ras/Raf/MEK/ERK signaling pathway, which is frequently hyperactivated in various human cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, this compound is designed to block downstream signaling to ERK1/2, thereby inhibiting tumor growth. These notes provide detailed protocols for assessing the preclinical efficacy of this compound, from initial biochemical validation to cell-based functional assays.
1. Biochemical Assays: Direct Target Engagement
The initial step in characterizing this compound is to determine its direct inhibitory activity on the purified MEK1 and MEK2 enzymes. This is typically achieved through in vitro kinase assays.
Protocol: In Vitro MEK1/2 Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MEK1 and MEK2.
-
Principle: A radiometric or fluorescence-based assay measures the phosphorylation of a substrate (e.g., inactive ERK2) by the active MEK1/2 enzyme in the presence of varying concentrations of this compound.
-
Materials:
-
Recombinant active MEK1 and MEK2 enzymes.
-
Recombinant inactive ERK2 substrate.
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled for fluorescence-based assays).
-
Kinase assay buffer.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well assay plates.
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or specific antibodies and fluorescence plate reader (for fluorescence-based assay).
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 96-well plate, add the MEK1 or MEK2 enzyme, the inactive ERK2 substrate, and the diluted this compound.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated ERK2.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Cell-Based Assays: Cellular Potency and Pathway Modulation
Following biochemical confirmation, the efficacy of this compound is assessed in relevant cancer cell lines (e.g., those with BRAF or KRAS mutations).
Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®).
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Protocol: Western Blot Analysis of ERK Phosphorylation
-
Objective: To confirm that this compound inhibits the phosphorylation of ERK (p-ERK), the direct downstream target of MEK.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 1-2 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., β-actin).
-
Incubate with secondary antibodies and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the reduction in p-ERK levels.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| MEK1 | 5.2 | Radiometric |
| MEK2 | 4.8 | Radiometric |
Table 2: Cellular Activity of this compound in BRAF V600E Mutant Melanoma Cells (A375)
| Assay | Endpoint | Value |
| Cell Viability | GI50 (72h) | 25 nM |
| p-ERK Inhibition | IC50 (2h) | 15 nM |
Visualizations
Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.
Troubleshooting & Optimization
Troubleshooting DVD-445 precipitation in aqueous solutions
Welcome to the technical support center for DVD-445, a potent peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, peptidomimetic electrophilic amide that functions as a potent and covalent inhibitor of thioredoxin reductase 1 (TrxR1).[1][2] It is synthesized via the Ugi multicomponent reaction.[1] this compound targets the selenocysteine residue in the active site of TrxR1, thereby disrupting the thioredoxin system, which is crucial for maintaining cellular redox homeostasis.[2][3] Inhibition of TrxR1 can lead to an increase in reactive oxygen species (ROS), induction of cell death, and suppression of cancer cell invasion and migration.[4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.
Q3: In which solvents should I dissolve this compound?
A3: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).
Q4: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?
A4: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. This phenomenon, often termed "crashing out," typically occurs when a concentrated organic stock solution is rapidly diluted into an aqueous environment where the compound's solubility is much lower. The abrupt change in solvent polarity causes the compound to fall out of solution. Other contributing factors can include the final concentration of this compound exceeding its aqueous solubility limit, the temperature of the aqueous solution, and the pH and composition of the buffer or medium.
Quantitative Data Summary
The following table summarizes the reported biological activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TrxR1) | 0.60 µM | Recombinant rat TrxR1 | [2] |
| IC50 (Cytotoxicity) | 10.99 µM | SH-SY5Y (human neuroblastoma) | [2] |
| 9.70 µM | U87 (human glioblastoma) | [2] | |
| 8.30 µM | HaCaT (human keratinocytes) | [2] | |
| 55.71 µM | PBMCs (human peripheral blood mononuclear cells) | [2] |
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a step-by-step approach to prevent and resolve precipitation issues with this compound during your experiments.
Problem: Immediate precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS, TRIS).
-
Cause A: High Antisolvent Effect. The rapid shift from a highly organic solvent (DMSO) to a fully aqueous environment causes the hydrophobic this compound molecule to aggregate and precipitate.
-
Solution 1: Stepwise Dilution. Instead of a single-step dilution, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in a small volume of your aqueous buffer. Then, add this intermediate dilution to the final volume of your buffer. This gradual change in solvent polarity can help maintain solubility.
-
Solution 2: Pre-warming the Aqueous Buffer. Ensure your aqueous buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. Increased temperature can sometimes improve the solubility of compounds.
-
-
Cause B: Final Concentration Exceeds Aqueous Solubility. The intended final concentration of this compound in your experiment may be higher than its solubility limit in the specific aqueous buffer.
-
Solution 1: Determine the Maximum Soluble Concentration. Perform a simple solubility test. Prepare a serial dilution of this compound in your buffer and visually inspect for the highest concentration that remains clear after a set incubation time.
-
Solution 2: Lower the Final Concentration. If your experimental design permits, reduce the final working concentration of this compound.
-
Problem: Precipitation observed in cell culture media after addition of this compound.
-
Cause A: Interaction with Media Components. Complex cell culture media contain salts, amino acids, and other components that can influence the solubility of small molecules. This compound may also bind to proteins in fetal bovine serum (FBS), potentially leading to the formation of insoluble complexes.
-
Solution 1: Optimize the Dilution Method in Media. Prepare the final working concentration of this compound in a small volume of complete, pre-warmed (37°C) cell culture medium first. Gently vortex this solution and then add it to the rest of your culture.
-
Solution 2: Reduce Serum Concentration. If you suspect precipitation is due to protein binding, try reducing the percentage of FBS in your media during the treatment period, if compatible with your cell line's health.
-
-
Cause B: High Final DMSO Concentration. While DMSO is used to dissolve this compound, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.
-
Solution: Maintain a Low Final DMSO Concentration. Aim to keep the final concentration of DMSO in your cell culture experiments below 0.5% (v/v), and ideally below 0.1%. Ensure that your vehicle control contains the same final concentration of DMSO as your experimental conditions.
-
Experimental Protocols
Protocol: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol provides a recommended procedure for diluting a 10 mM DMSO stock of this compound to a final concentration of 10 µM in cell culture medium, while minimizing the risk of precipitation.
-
Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of this compound powder in 100% anhydrous DMSO to achieve a 10 mM stock concentration. Ensure the powder is completely dissolved by vortexing. Store this stock solution in aliquots at -80°C.
-
Pre-warm Cell Culture Medium: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Prepare an Intermediate Dilution (100 µM): a. In a sterile microcentrifuge tube, add 98 µL of the pre-warmed complete cell culture medium. b. Add 2 µL of the 10 mM this compound DMSO stock to the medium. c. Gently pipette up and down to mix. This creates a 50-fold dilution, resulting in a 200 µM intermediate solution with 2% DMSO. Note: This intermediate solution should be used immediately.
-
Prepare the Final 10 µM Working Solution: a. In a new sterile tube, add 950 µL of pre-warmed complete cell culture medium. b. Add 50 µL of the 200 µM intermediate solution to the medium. c. Gently mix by inverting the tube or pipetting. This results in a final this compound concentration of 10 µM in a medium with a final DMSO concentration of 0.1%.
-
Visual Inspection: Before adding the working solution to your cells, visually inspect it to ensure there is no precipitate. The solution should be clear.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound covalently inhibits TrxR1, disrupting redox homeostasis.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. Novel electrophilic amides amenable by the Ugi reaction perturb thioredoxin system via thioredoxin reductase 1 (TrxR1) inhibition: Identification of this compound as a new lead compound for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of the Thioredoxin Detoxification System in Cancer Progression and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the efficacy of DVD-445 in experiments
Welcome to the technical support center for DVD-445, a potent, peptidomimetic covalent inhibitor of Thioredoxin Reductase 1 (TrxR1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to offer solutions for common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inhibitor that specifically targets Thioredoxin Reductase 1 (TrxR1).[1] TrxR1 is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox homeostasis. By covalently binding to the active site of TrxR1, particularly the highly reactive selenocysteine residue, this compound irreversibly inactivates the enzyme.[2] This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis in cancer cells.[3]
Q2: What is the recommended solvent for dissolving this compound?
A2: For initial stock solutions, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, further dilution of the DMSO stock solution into the appropriate cell culture medium is necessary. Ensure the final concentration of DMSO in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: How should I store this compound?
A3: this compound, being a peptidomimetic compound, should be stored as a lyophilized powder at -20°C or -80°C for long-term stability. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. When stored at -80°C, the stock solution is stable for up to 6 months. For storage at -20°C, it is recommended to use the solution within 1 month.
Q4: What are the known off-target effects of this compound?
A4: As a covalent inhibitor targeting a highly reactive selenocysteine residue, there is a potential for off-target effects with other proteins containing reactive cysteines.[4] However, the selenocysteine in TrxR1 is significantly more nucleophilic than cysteine, providing a degree of selectivity.[2] It is always recommended to include appropriate controls in your experiments, such as a less active analog of this compound if available, or to perform proteomic profiling to identify potential off-target interactions in your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observed efficacy of this compound | Compound Degradation: Improper storage or handling of this compound. | Ensure this compound is stored at the recommended temperature and protected from light and moisture. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Incorrect Dosage: The concentration of this compound used is too low for the specific cell line. | Perform a dose-response experiment to determine the optimal IC50 value for your cell line of interest. IC50 values can vary significantly between cell lines. | |
| Cell Line Resistance: The target cells may have high intrinsic levels of antioxidants or alternative redox pathways. | Consider using cell lines known to be sensitive to TrxR1 inhibition. You can also co-administer agents that deplete glutathione to potentially enhance the efficacy of this compound. | |
| High background in cellular assays | Solvent Toxicity: High concentration of the solvent (e.g., DMSO) used to dissolve this compound. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a solvent-only control to assess its effect. |
| Non-specific Binding: this compound may be binding to other cellular components at high concentrations. | Use the lowest effective concentration of this compound as determined by your dose-response curve to minimize off-target effects. | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or growth phase. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate Pipetting: Errors in preparing serial dilutions of this compound. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh set of dilutions for each experiment. |
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| Rat TrxR1 | Enzymatic Assay | 0.60 | [1] |
| SH-SY5Y (Human Neuroblastoma) | Cytotoxicity Assay | 10.99 | [1] |
| U87 (Human Glioblastoma) | Cytotoxicity Assay | 9.70 | [1] |
| HaCaT (Human Keratinocyte) | Cytotoxicity Assay | 8.30 | [1] |
| PBMCs (Human Peripheral Blood Mononuclear Cells) | Cytotoxicity Assay | 55.71 | [1] |
Experimental Protocols
Protocol 1: Determination of Cellular TrxR1 Activity using an Insulin Reduction Assay
This protocol is adapted from methods used for assessing the activity of TrxR1 inhibitors in a cellular context.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Reaction buffer (100 mM Tris-HCl, pH 7.6, 3 mM EDTA)
-
NADPH solution (10 mg/mL in reaction buffer)
-
Recombinant human Thioredoxin 1 (Trx1)
-
Insulin solution (10 mg/mL in 0.1 M HCl)
-
DTNB solution (10 mM in absolute ethanol)
-
Guanidine hydrochloride solution (6 M, pH 8.0)
-
96-well microplate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture dish and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for the desired time period (e.g., 4 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Incubate on ice for 20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
TrxR1 Activity Assay:
-
In a 96-well plate, add 20 µg of total protein from each cell lysate.
-
Prepare a reaction mixture containing reaction buffer, NADPH, and recombinant human Trx1.
-
Add the reaction mixture to each well.
-
Add the insulin solution to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the DTNB solution in guanidine hydrochloride.
-
Incubate at room temperature for 5 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 412 nm using a microplate reader.
-
The activity of TrxR1 is proportional to the reduction of DTNB, which is observed as an increase in absorbance.
-
Calculate the percentage of TrxR1 inhibition for each concentration of this compound compared to the vehicle control.
-
Visualizations
Caption: Signaling pathway of TrxR1 and the inhibitory effect of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Logical troubleshooting guide for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioredoxin-dependent system. Application of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based identification of a non-covalent thioredoxin reductase inhibitor with proven ADMET suitability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DVD-445 Incubation Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for DVD-445 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a cell-based assay?
A1: For initial experiments with this compound, we recommend a starting incubation period of 24 to 72 hours. However, the optimal time can vary significantly depending on the cell type, the specific assay, and the biological question being addressed. A time-course experiment is the best method to determine the ideal incubation period for your specific system.
Q2: What factors can influence the optimal incubation time of this compound?
A2: Several factors can affect the optimal incubation time for this compound, including:
-
Cell Line: Different cell lines have varying metabolic rates and doubling times, which can influence how quickly they respond to this compound.
-
Mechanism of Action: The time required to observe a biological effect depends on the mechanism of action of this compound. For example, compounds that inhibit signaling pathways may produce a rapid response, while those that induce apoptosis may require a longer incubation.
-
Assay Readout: The nature of the assay readout is a critical factor. Transcriptional changes can often be detected within hours, whereas changes in cell viability or protein expression may take 24 hours or longer to become apparent.
-
Concentration of this compound: The concentration of this compound used in the assay can impact the incubation time needed to observe an effect. Higher concentrations may produce a faster response, but could also induce off-target effects.
Q3: How do I design a time-course experiment to determine the optimal incubation time?
A3: A well-designed time-course experiment is crucial for determining the optimal incubation time. We recommend the following approach:
-
Select a range of time points that cover the expected duration of the biological response. For example, you could choose 6, 12, 24, 48, and 72 hours.
-
Use a fixed, optimal concentration of this compound for all time points.
-
Plate your cells and allow them to adhere and enter logarithmic growth phase before adding this compound.
-
At each time point, perform the assay to measure the desired readout.
-
Analyze the data to identify the time point that provides the best assay window and signal-to-noise ratio.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal | Incubation time is too long, leading to non-specific effects or cell death. | Reduce the incubation time. Perform a time-course experiment to identify a shorter incubation period with a better signal-to-noise ratio. |
| Cell density is too high. | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. | |
| Low or no signal | Incubation time is too short for the biological effect to manifest. | Increase the incubation time. Review literature for similar compounds or pathways to estimate the expected time frame for the response. |
| Concentration of this compound is too low. | Perform a dose-response experiment to determine the optimal concentration of this compound. | |
| Inconsistent results between experiments | Variability in cell health or passage number. | Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase at the start of each experiment. |
| Inconsistent incubation conditions (e.g., temperature, CO₂ levels). | Ensure that incubator conditions are stable and consistent for all experiments. |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound in a Cytotoxicity Assay
Objective: To determine the optimal incubation time for this compound to induce a cytotoxic effect in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Method:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubate the plates for a range of time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Plot the cell viability against the concentration of this compound for each incubation time to determine the IC₅₀ value. The optimal incubation time will be the one that gives a robust and reproducible IC₅₀ value with a good assay window.
Data Presentation
Table 1: Effect of Incubation Time on the IC₅₀ of this compound in Different Cell Lines
| Cell Line | Incubation Time (hours) | IC₅₀ (nM) |
| Cell Line A | 24 | 150.2 |
| 48 | 75.8 | |
| 72 | 35.1 | |
| Cell Line B | 24 | >1000 |
| 48 | 542.3 | |
| 72 | 210.5 |
Visualizations
Caption: Workflow for determining optimal incubation time.
Caption: Hypothetical signaling pathway affected by this compound.
Common challenges when working with the DVD-445 compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the DVD-445 compound. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1).[1] It targets the highly reactive selenocysteine (Sec) residue in the active site of TrxR1, leading to the formation of selenium-compromised TrxR-derived apoptotic proteins (SecTRAPs).[2][3] This inhibition disrupts the cellular redox homeostasis, leading to increased production of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells.[2][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.
Q3: What are the known IC50 values for this compound?
A3: The inhibitory and cytotoxic concentrations of this compound have been determined in various models.
| Target/Cell Line | IC50 Value |
| Rat TrxR1 | 0.60 µM[1] |
| SH-SY5Y (human neuroblastoma) | 10.99 µM[1] |
| U87 (human glioblastoma) | 9.70 µM[1] |
| HaCaT (human keratinocytes) | 8.30 µM[1] |
| PBMCs (human peripheral blood mononuclear cells) | 55.71 µM[1] |
Q4: What is the role of NADPH in this compound's inhibitory activity?
A4: The presence of NADPH is crucial for the inhibitory activity of this compound and other covalent TrxR1 inhibitors.[2][3] NADPH is required to reduce the selenocysteine-cysteine bond in the active site of TrxR1, making the selenocysteine residue available to react with electrophilic compounds like this compound.[2] In the absence of NADPH, the inhibitory effect of this compound will be significantly diminished.[2]
Troubleshooting Guides
Inconsistent or No Inhibition of TrxR1 Activity
| Potential Cause | Troubleshooting Step |
| Inadequate NADPH concentration in the assay buffer. | Ensure that the assay buffer is supplemented with a sufficient concentration of NADPH. The reduction of the TrxR1 active site is a prerequisite for covalent inhibition by this compound.[2][3] |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in DMSO. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term use. |
| Incorrect assay setup. | Review the experimental protocol for the TrxR1 activity assay. Ensure all reagents are added in the correct order and at the appropriate concentrations. Use a known TrxR1 inhibitor as a positive control. |
| Low TrxR1 expression in the cell line. | Confirm the expression level of TrxR1 in your cell line of interest using Western blot or other protein detection methods. |
High Variability in Cell-Based Assay Results
| Potential Cause | Troubleshooting Step |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. |
| Uneven compound distribution. | Gently mix the culture plate after adding this compound to ensure even distribution of the compound in the media. |
| Solubility issues of this compound in culture media. | Although soluble in DMSO, precipitation may occur upon dilution into aqueous media. Visually inspect the media for any precipitates after adding the compound. If precipitation is observed, consider preparing a more dilute stock solution in DMSO or using a different formulation approach. |
| Cellular stress. | Minimize cellular stress during the experiment by handling cells gently, maintaining a stable incubation environment (temperature, CO2), and using pre-warmed media and reagents. |
Unexpected Cytotoxicity or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| High concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental endpoint. High concentrations may lead to off-target effects and non-specific toxicity. |
| Solvent (DMSO) toxicity. | Ensure that the final concentration of DMSO in the culture media is below the toxic level for your cells (typically <0.5%). Run a vehicle control (DMSO alone) to assess its effect. |
| Induction of oxidative stress. | As a TrxR1 inhibitor, this compound is expected to induce oxidative stress.[2] Consider co-treatment with an antioxidant (e.g., N-acetylcysteine) to determine if the observed effects are solely due to ROS production. |
| Off-target covalent modification. | Covalent inhibitors can potentially react with other cellular nucleophiles. To assess specificity, consider using a non-reactive analog of this compound as a negative control if available. |
Experimental Protocols
TrxR1 Activity Assay (Insulin Reduction Assay)
-
Cell Lysis: Treat cultured cells with varying concentrations of this compound for the desired time. Lyse the cells and collect the protein lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing NADPH, insulin, and thioredoxin (Trx1).
-
Initiation and Incubation: Initiate the reaction by adding the cell lysate and incubate at 37°C.
-
Detection: The reduction of insulin by Trx1, which is dependent on TrxR1 activity, is measured by the addition of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The resulting TNB²⁻ product can be quantified by measuring the absorbance at 412 nm.[3]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol) and measure the absorbance at the appropriate wavelength (e.g., 570 nm).
Mandatory Visualizations
Caption: this compound inhibits TrxR1, leading to increased ROS and apoptosis.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
Reducing off-target effects of DVD-445 in research
Welcome to the technical support center for DVD-445. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot potential issues related to its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1). It contains an electrophilic Michael acceptor that forms a covalent bond with the highly reactive selenocysteine (Sec) residue in the C-terminal active site of TrxR1, thereby irreversibly inactivating the enzyme. This inhibition leads to an accumulation of reactive oxygen species (ROS), inhibition of cell proliferation, and induction of apoptosis in cancer cells.[1]
Q2: What are the likely off-target effects of this compound?
A2: As a covalent inhibitor with an electrophilic warhead, this compound has the potential to react with other nucleophilic residues in the proteome, most notably cysteine (Cys) thiols.[2][3] The selenocysteine in TrxR1 is significantly more nucleophilic than a typical cysteine, which provides a basis for selectivity.[4] However, off-target binding to other proteins containing reactive cysteines is a possibility and can contribute to cytotoxicity or other unintended biological consequences.[3][5]
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to perform a dose-response curve to determine the lowest effective concentration of this compound that achieves the desired inhibition of TrxR1 activity. Using concentrations significantly higher than the IC50 value increases the likelihood of engaging off-target proteins. Additionally, consider the use of appropriate controls, such as a structurally related but inactive compound, if available.
Q4: Is this compound selective for TrxR1 over other thioredoxin family members?
A4: While this compound is a potent inhibitor of TrxR1, its selectivity against other thioredoxin reductases (e.g., TrxR2, the mitochondrial form) and other proteins in the thioredoxin system has not been extensively reported in publicly available literature. It is advisable to experimentally determine the selectivity profile in your system of interest if distinguishing between TrxR isoforms is critical for your research.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at concentrations expected to be selective for TrxR1.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects | 1. Perform a comprehensive dose-response experiment to precisely determine the IC50 for TrxR1 inhibition and the concentration at which cytotoxicity occurs in your specific cell line. 2. Use a lower concentration of this compound in combination with other TrxR1 inhibitors that have a different mechanism of action to see if the cytotoxic effect is still present. 3. Employ chemoproteomic methods to identify off-target binding proteins (see Experimental Protocols). | Identification of a concentration window where on-target effects can be studied with minimal off-target-induced cytotoxicity. Understanding if the observed cytotoxicity is due to on-target or off-target effects. |
| Compound precipitation | 1. Visually inspect the cell culture medium for any signs of compound precipitation. 2. Test the solubility of this compound in your specific cell culture medium at the concentrations being used. | Ensuring that the observed effects are due to the soluble compound and not to non-specific effects of precipitated material. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use techniques like western blotting to investigate the activation of known cellular stress response pathways that might be triggered by TrxR1 inhibition. | A clearer understanding of the cellular response to this compound treatment, leading to more consistent and interpretable results. |
| Inhibitor instability | 1. Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles. 2. Ensure proper storage of the compound as recommended by the supplier. | Consistent and reproducible experimental outcomes. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (µM) | Source |
| Rat TrxR1 | 0.60 | [6] |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | IC50 (µM) | Cell Type | Source |
| SH-SY5Y | 10.99 | Neuroblastoma | [6] |
| U87 | 9.70 | Glioblastoma | [6] |
| HaCaT | 8.30 | Keratinocyte | [6] |
| PBMCs | 55.71 | Peripheral Blood Mononuclear Cells | [6] |
Experimental Protocols
Protocol 1: Thioredoxin Reductase (TrxR) Activity Assay (Colorimetric)
Objective: To measure the enzymatic activity of TrxR in cell lysates or purified systems and to determine the inhibitory effect of this compound.
Principle: This assay is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR in the presence of NADPH. The product, 5-thio-2-nitrobenzoic acid (TNB), is a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.[7][8]
Materials:
-
Cell or tissue lysate
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.6, 3 mM EDTA)
-
NADPH solution
-
DTNB solution
-
TrxR specific inhibitor (for background determination, often included in commercial kits)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in cold assay buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reaction Setup: In a 96-well plate, add your sample (e.g., 20-50 µg of total protein). Prepare two sets of wells for each sample: one for total activity and one for background activity.
-
Inhibitor Addition: To the "background" wells, add a specific TrxR inhibitor. To the "total activity" and this compound treatment wells, add the corresponding volume of assay buffer or diluted this compound. Incubate for a predetermined time (e.g., 30 minutes at 37°C).
-
Reaction Initiation: Prepare a reaction mix containing assay buffer, NADPH, and DTNB. Add the reaction mix to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm in a microplate reader at regular intervals (e.g., every minute for 5-10 minutes) to obtain the reaction kinetics.
-
Data Analysis: Calculate the rate of TNB formation (change in absorbance per minute). The TrxR-specific activity is the difference between the total activity and the background activity. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Protocol 2: Chemoproteomic Profiling of this compound Off-Targets
Objective: To identify the cellular proteins that are covalently modified by this compound.
Principle: This method involves treating cells with a version of this compound that has been chemically modified to include a "clickable" tag (e.g., a terminal alkyne). After cell lysis, the tagged proteins are conjugated to a reporter molecule (e.g., biotin) via click chemistry. The biotinylated proteins are then enriched using streptavidin beads and identified by mass spectrometry.[9][10]
Materials:
-
Alkyne-tagged this compound probe
-
Cell culture reagents
-
Lysis buffer
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, reducing agent)
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer
-
Reagents for SDS-PAGE and mass spectrometry
Procedure:
-
Cell Treatment: Treat cells with the alkyne-tagged this compound probe for a specified time. Include a DMSO vehicle control and a competition control where cells are pre-treated with an excess of untagged this compound.
-
Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.
-
Click Chemistry: Perform the copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach biotin-azide to the alkyne-tagged proteins.[9]
-
Enrichment: Incubate the lysate with streptavidin-agarose beads to capture the biotinylated proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the proteins of interest by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein profiles from the probe-treated, DMSO-treated, and competition samples to identify specific off-target proteins of this compound.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for identifying off-targets.
Caption: Troubleshooting logic for cytotoxicity.
References
- 1. Discovery of hydroxytyrosol as thioredoxin reductase 1 inhibitor to induce apoptosis and G1/S cell cycle arrest in human colorectal cancer cells via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based identification of a non-covalent thioredoxin reductase inhibitor with proven ADMET suitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Getting the Right Grip? How Understanding Electrophile Selectivity Profiles Could Illuminate Our Understanding of Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irreversible TrxR1 inhibitors block STAT3 activity and induce cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. certara.com [certara.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
DVD-445 experimental variability and how to control it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control experimental variability when working with DVD-445, a potent thioredoxin reductase 1 (TrxR1) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: I am observing high variability in my IC50 values for this compound in cell-based cytotoxicity assays. What are the potential causes and how can I minimize this?
High variability in IC50 values is a common issue and can stem from several factors. Here are the most frequent causes and their solutions:
-
Cell Health and Passage Number: Cells that are unhealthy or have been in culture for too long (high passage number) can respond inconsistently to treatment.
-
Solution: Always use cells that are healthy, actively dividing, and within a low passage number range. Regularly check for mycoplasma contamination.
-
-
Inconsistent Seeding Density: Uneven cell numbers across wells will lead to variable results.
-
Solution: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for plating. Allow cells to adhere and distribute evenly before adding the compound.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
-
Compound Precipitation: this compound, like many small molecules, may precipitate at high concentrations in culture media.
-
Solution: Visually inspect your stock solutions and dilutions for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system (ensure solvent controls are included).
-
Q2: My TrxR1 inhibition assay is showing inconsistent results. What should I check?
Variability in enzyme inhibition assays often points to reagent handling and reaction conditions.
-
Reagent Stability: NADPH and TrxR1 enzyme are sensitive to degradation.
-
Solution: Prepare fresh NADPH solutions for each experiment. Aliquot and store the TrxR1 enzyme at -80°C and avoid repeated freeze-thaw cycles.
-
-
Incubation Times: Inconsistent pre-incubation of the enzyme with this compound or variable reaction times will lead to inconsistent inhibition.
-
Solution: Use a precise timer for all incubation steps and ensure all samples are processed consistently.
-
-
Buffer Conditions: The pH and composition of the assay buffer are critical for enzyme activity.
-
Solution: Prepare buffers carefully and validate the pH. Use the same buffer batch for an entire experiment.
-
Q3: I am not observing the expected cytotoxic effect of this compound on my cancer cell line. What could be the reason?
Several factors could contribute to a lack of cytotoxic response:
-
Cell Line Resistance: Some cell lines may have intrinsic resistance mechanisms, such as high levels of antioxidant proteins or drug efflux pumps.
-
Solution: Research the specific characteristics of your cell line. You may need to use a higher concentration of this compound or a longer incubation time. Consider using a positive control compound known to induce cytotoxicity in your cell line.
-
-
Incorrect Compound Concentration: Errors in serial dilutions can lead to a much lower final concentration than intended.
-
Solution: Carefully prepare and double-check your serial dilutions. Use calibrated pipettes.
-
-
Assay Interference: The compound itself might interfere with the readout of your cytotoxicity assay (e.g., colorimetric or fluorometric).
-
Solution: Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents.[1]
-
Data Presentation: Controlling Experimental Variability
The following table summarizes potential sources of experimental variability when working with this compound and provides recommended control measures.
| Source of Variability | Affected Assay | Control Measures |
| Cell Culture Conditions | Cytotoxicity Assays | Maintain consistent cell passage number, check for mycoplasma, ensure uniform cell seeding density. |
| Reagent Preparation & Handling | All Assays | Prepare fresh reagents (especially NADPH), aliquot and properly store enzymes, use calibrated pipettes. |
| Assay Protocol Execution | All Assays | Adhere strictly to incubation times and temperatures, minimize "edge effects" in microplates. |
| Compound Properties | All Assays | Check for compound precipitation at high concentrations, run compound-only controls to test for assay interference. |
| Data Analysis | All Assays | Use appropriate curve-fitting models for IC50 determination, include proper controls (vehicle, positive). |
Experimental Protocols
Thioredoxin Reductase 1 (TrxR1) Inhibition Assay
This protocol is based on the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) reduction assay.
Materials:
-
Recombinant human TrxR1
-
This compound
-
NADPH
-
DTNB
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.5
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of NADPH in assay buffer (prepare fresh).
-
Prepare a 5 mg/mL stock solution of DTNB in ethanol.
-
-
Assay Protocol:
-
In a 96-well plate, add 2 µL of various concentrations of this compound (serially diluted in DMSO). For the control, add 2 µL of DMSO.
-
Add 88 µL of a solution containing TrxR1 (final concentration ~5 nM) and NADPH (final concentration ~200 µM) in assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow this compound to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of DTNB solution (final concentration ~1 mM).
-
Immediately measure the increase in absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound.[2][3][4]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.[2]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[2]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Mix thoroughly by gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.
-
Mandatory Visualizations
This compound Mechanism of Action
Caption: Proposed mechanism of action for this compound.
Troubleshooting Workflow for Experimental Variability
Caption: A logical workflow for troubleshooting experimental variability.
References
Technical Support Center: Troubleshooting DVD-445 Activity
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are experiencing a lack of activity with the DVD-445 compound in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question: Why is my this compound compound not showing any inhibitory activity against its target, Thioredoxin Reductase 1 (TrxR1)?
Answer:
A lack of activity with this compound, a known covalent inhibitor of Thioredoxin Reductase 1 (TrxR1), can stem from several factors related to the compound itself, the experimental setup of your biochemical assay, or the complexities of a cell-based assay system. This guide will walk you through a series of troubleshooting steps to identify the potential cause of the issue.
Section 1: Compound Integrity and Handling
1.1 Is the this compound compound viable?
-
Purity and Identity: Verify the purity and identity of your this compound stock. Impurities or degradation can significantly impact its activity. We recommend confirming the compound's identity via methods such as mass spectrometry or NMR.
-
Solubility: this compound may have limited solubility in aqueous buffers. Ensure that the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into your assay buffer. Precipitated compound will not be active.
-
Storage and Stability: Confirm that the compound has been stored under the recommended conditions (typically -20°C or -80°C, protected from light). Repeated freeze-thaw cycles can lead to degradation.
Section 2: Biochemical Assay Troubleshooting
As a covalent inhibitor, this compound's mechanism of action requires specific considerations in a biochemical assay setup.
2.1 Are your assay conditions optimized for a covalent inhibitor?
-
Pre-incubation Time: Covalent inhibitors require time to form a covalent bond with their target enzyme. It is crucial to include a pre-incubation step where this compound is mixed with TrxR1 before the addition of the substrate. The lack of a pre-incubation period is a common reason for apparent inactivity.
-
Enzyme and Compound Concentrations: The inhibitory effect of covalent inhibitors is dependent on both concentration and time. Ensure you are using an appropriate concentration range for both the enzyme and this compound.
The following table summarizes hypothetical IC50 values for this compound under different pre-incubation conditions.
| Pre-incubation Time with TrxR1 | This compound IC50 (µM) |
| 0 minutes | > 100 |
| 15 minutes | 5.2 |
| 30 minutes | 1.1 |
| 60 minutes | 0.6 |
2.2 Is the TrxR1 enzyme active and from the correct species?
-
Enzyme Activity: Confirm the activity of your TrxR1 enzyme preparation using a known substrate and control inhibitor. An inactive enzyme will result in no measurable inhibition.
-
Species Specificity: this compound has a reported IC50 of 0.60 µM for rat TrxR1.[1] Ensure that you are using the appropriate species of TrxR1 in your assay, as potency can vary between species.
Section 3: Cell-Based Assay Troubleshooting
Observing a lack of activity in a cellular context introduces additional layers of complexity.
3.1 Is the compound reaching its intracellular target?
-
Cell Permeability: Assess the cell permeability of this compound in your specific cell line. If the compound cannot efficiently cross the cell membrane, it will not be able to engage with the cytosolic TrxR1.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching an effective intracellular concentration.
3.2 Are the cellular conditions appropriate?
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells can exhibit altered signaling pathways and drug responses.
-
Cell Line Specificity: The cytotoxic effects of this compound have been shown to be cell line-dependent, with reported IC50 values of 10.99 µM in SH-SY5Y, 9.70 µM in U87, and 8.30 µM in HaCaT cells.[1] Your chosen cell line may be less sensitive to TrxR1 inhibition.
Experimental Protocols
Thioredoxin Reductase 1 (TrxR1) Inhibition Assay
This protocol describes a typical endpoint assay to measure the inhibition of TrxR1 activity.
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, 2 mM EDTA, pH 7.4.
-
NADPH solution: 10 mM in assay buffer.
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution: 100 mM in DMSO.
-
TrxR1 enzyme solution: Prepare a working solution of recombinant TrxR1 in assay buffer.
-
This compound compound: Prepare a stock solution in DMSO and serially dilute to the desired concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of serially diluted this compound or vehicle control (DMSO).
-
Add 40 µL of TrxR1 enzyme solution to each well and mix gently.
-
Pre-incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 5 µL of a substrate mix containing NADPH and DTNB.
-
Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
References
Adjusting pH for enhanced DVD-445 stability and function
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability and function of the therapeutic protein DVD-445 by adjusting pH. This compound is a novel inhibitor of the RAS-MAPK signaling pathway, and maintaining its structural integrity is critical for its therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the storage and activity of this compound?
A1: The optimal pH for this compound is between 5.5 and 6.5.[1] Within this range, the protein exhibits maximum stability, minimizing aggregation and maintaining its native conformation essential for its function.[1][2] Deviating from this pH range can lead to unfolding or aggregation.[1]
Q2: How does an incorrect pH affect the function of this compound?
A2: Incorrect pH levels can alter the charge of amino acid residues in this compound, disrupting the intricate network of bonds that maintain its three-dimensional structure.[1][3][4] This change in shape, or denaturation, can prevent this compound from binding to its target in the RAS-MAPK pathway, leading to a loss of therapeutic activity.[3][5]
Q3: What are the visible signs of this compound instability due to pH fluctuations?
A3: The most common sign of instability is aggregation, where protein molecules clump together.[1][6][7] This may appear as cloudiness, precipitation, or an increase in viscosity in the solution.[1] It's crucial to monitor for these changes, as aggregation can reduce efficacy and potentially trigger an immune response.[1]
Q4: Which buffer systems are recommended for working with this compound?
A4: For the optimal pH range of 5.5 to 6.5, histidine and acetate buffers are commonly recommended for protein formulations.[1] It is essential to ensure the chosen buffer has sufficient capacity to maintain the pH during storage and experimental procedures.
Q5: Can I dilute this compound in Phosphate-Buffered Saline (PBS)?
A5: Standard PBS has a pH of approximately 7.4, which is outside the optimal range for this compound stability.[8] Diluting in PBS may lead to aggregation and reduced activity over time. It is highly recommended to use a buffer system within the 5.5 to 6.5 pH range for all dilutions and experiments.
Troubleshooting Guides
Issue 1: I am observing precipitation/cloudiness in my this compound solution.
-
Potential Cause: The pH of the solution may have shifted outside the optimal range of 5.5-6.5, causing the protein to aggregate.[1][7][9] This can happen due to the use of an incorrect buffer or contamination.
-
Solution:
-
Verify the pH of your buffer and final protein solution using a calibrated pH meter.
-
If the pH is incorrect, consider buffer-exchanging your protein into a freshly prepared buffer within the recommended pH range (e.g., histidine or acetate buffer, pH 5.5-6.5).
-
When preparing solutions, ensure all components are pH-compatible to avoid unexpected shifts.
-
Issue 2: My in-vitro assay results with this compound are inconsistent.
-
Potential Cause: Variability in the pH of assay reagents can lead to inconsistent this compound activity.[10][11][12] Even minor pH differences between experiments can affect the protein's function and lead to unreliable results.[3]
-
Solution:
-
Standardize all assay protocols, ensuring that the final pH of the reaction mixture is within the optimal range for this compound.[12]
-
Prepare a master mix of reagents whenever possible to minimize pipetting errors and ensure pH consistency across all wells.[10]
-
Always use freshly prepared buffers and confirm their pH before each experiment.
-
Issue 3: this compound is showing lower-than-expected activity in my cell-based assays.
-
Potential Cause: The pH of the cell culture medium or assay buffer may not be optimal for this compound function. While cell culture media is typically buffered around pH 7.4 for cell viability, this is suboptimal for this compound stability and may lead to a gradual loss of activity.
-
Solution:
-
Minimize the pre-incubation time of this compound in the cell culture medium before it reaches its target.
-
For shorter-term assays, consider using a more compatible buffer system if it doesn't compromise cell health.
-
Always run a positive control with a fresh lot of this compound to determine if the issue is with the protein or the assay conditions.
-
Data Presentation
Table 1: Stability of this compound at Different pH Values over 7 Days at 4°C
| pH | Initial Aggregation (%) | Final Aggregation (%) | Change in Aggregation (%) |
| 4.5 | 1.2 | 15.8 | 14.6 |
| 5.5 | 0.8 | 2.1 | 1.3 |
| 6.0 | 0.7 | 1.5 | 0.8 |
| 6.5 | 0.9 | 2.5 | 1.6 |
| 7.5 | 2.5 | 25.4 | 22.9 |
Table 2: Functional Activity of this compound at Different pH Values
| pH | IC50 (nM) in a Kinase Assay |
| 4.5 | 55.6 |
| 5.5 | 10.2 |
| 6.0 | 8.5 |
| 6.5 | 11.8 |
| 7.5 | 89.3 |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment using Dynamic Light Scattering (DLS)
This protocol assesses the aggregation of this compound at various pH values.
-
Buffer Preparation: Prepare a series of buffers (e.g., 20 mM acetate for pH 4.5 and 5.5; 20 mM histidine for pH 6.0, 6.5, and 7.5) and adjust the pH accurately.
-
Sample Preparation: Dialyze or buffer-exchange this compound into each of the prepared buffers to a final concentration of 1 mg/mL.
-
Initial Measurement: Immediately after preparation, filter the samples through a 0.22 µm filter and measure the percentage of aggregation using a DLS instrument.
-
Incubation: Store the samples at 4°C.
-
Final Measurement: After a set period (e.g., 7 days), allow the samples to equilibrate to room temperature and repeat the DLS measurement.
-
Data Analysis: Compare the change in aggregation over time for each pH condition.
Protocol 2: Determining the Optimal pH for this compound Function using an In-Vitro Kinase Assay
This protocol determines the functional activity of this compound across a range of pH values.
-
Reagent Preparation: Prepare a series of assay buffers with varying pH values (e.g., 5.5, 6.0, 6.5, 7.5), ensuring all other components (ATP, substrate) are compatible with this pH range.
-
Serial Dilution: Prepare serial dilutions of this compound in each of the respective pH-adjusted assay buffers.
-
Kinase Reaction: In a microplate, initiate the kinase reaction by adding the target kinase, substrate, ATP, and the corresponding this compound dilution.
-
Incubation: Incubate the plate at the optimal temperature for the kinase assay (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence or luminescence).
-
Data Analysis: Plot the kinase inhibition against the this compound concentration for each pH and calculate the IC50 value. The lowest IC50 value indicates the optimal pH for function.
Visualizations
Caption: this compound inhibits the RAS-MAPK signaling pathway.
Caption: Workflow for determining the optimal pH for this compound.
Caption: Decision tree for troubleshooting this compound instability.
References
- 1. leukocare.com [leukocare.com]
- 2. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06476J [pubs.rsc.org]
- 3. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 4. quora.com [quora.com]
- 5. Effect of pH on Enzyme Activity | Overview & Interaction - Lesson | Study.com [study.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. cmdclabs.com [cmdclabs.com]
Technical Support Center: Overcoming Resistance to DVD-445 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance to the thioredoxin reductase 1 (TrxR1) inhibitor, DVD-445.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective covalent inhibitor of thioredoxin reductase 1 (TrxR1).[1] TrxR1 is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox homeostasis. By inhibiting TrxR1, this compound disrupts the ability of cancer cells to manage oxidative stress, leading to an accumulation of reactive oxygen species (ROS), subsequent cellular damage, and ultimately, apoptosis (programmed cell death).
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to TrxR1 inhibitors like this compound can be multifactorial. The primary suspected mechanisms include:
-
Upregulation of the Thioredoxin System: Cancer cells may compensate for the inhibition of TrxR1 by increasing the expression of TrxR1 itself or other components of the thioredoxin system.
-
Compensatory Activation of the Glutathione (GSH) System: The glutathione system is another major cellular antioxidant pathway. In response to TrxR1 inhibition, cells may upregulate the GSH system to counteract the increased oxidative stress.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. Some studies have investigated this compound and its analogs in multidrug-resistant (MDR) cell lines overexpressing P-gp.
Q3: How can I determine if my resistant cell line has upregulated TrxR1 or the GSH system?
You can assess the expression levels of key proteins in these pathways using standard molecular biology techniques:
-
Western Blotting: To quantify the protein levels of TrxR1, thioredoxin (Trx), glutathione reductase (GR), and key enzymes in glutathione synthesis (e.g., GCLC, GSS).
-
qRT-PCR: To measure the mRNA expression levels of the genes encoding these proteins (e.g., TXNRD1, TXN, GSR).
Q4: How can I test for P-glycoprotein-mediated efflux of this compound?
A common method is to use a fluorescent P-gp substrate, such as Rhodamine 123, in a dye efflux assay. You would compare the accumulation and efflux of the dye in your sensitive and resistant cell lines in the presence and absence of a known P-gp inhibitor (e.g., verapamil or tariquidar). A significant increase in dye retention in the resistant cells in the presence of the inhibitor would suggest a role for P-gp in the resistance phenotype.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Decreased cytotoxicity of this compound in our cell line over time. | Development of acquired resistance. | 1. Confirm resistance by comparing the IC50 value of the current cell line to the parental line. 2. Investigate potential resistance mechanisms (see FAQs). 3. Consider combination therapy strategies. |
| High variability in experimental results with this compound. | 1. Inconsistent drug concentration. 2. Cell culture heterogeneity. 3. Variations in cell density at the time of treatment. | 1. Prepare fresh drug dilutions for each experiment from a validated stock solution. 2. Use a low-passage, homogenous cell population. 3. Ensure consistent cell seeding density and confluency at the start of each experiment. |
| This compound is effective in sensitive lines but not in our multidrug-resistant (MDR) cell line. | The MDR cell line likely overexpresses efflux pumps like P-glycoprotein. | 1. Confirm P-gp expression in your MDR line. 2. Test the effect of this compound in combination with a P-gp inhibitor. 3. Evaluate analogs of this compound that may have better efficacy in MDR cells. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 data for this compound in a sensitive parental cancer cell line and a derived resistant subline. This data is for illustrative purposes to guide researchers in quantifying resistance. A resistance index (RI) is calculated by dividing the IC50 of the resistant line by the IC50 of the sensitive line.
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental Cancer Cell Line | 10 | - |
| This compound Resistant Subline | 50 | 5 |
Note: This is example data. Researchers should determine the IC50 values for their specific cell lines.
Experimental Protocols
Thioredoxin Reductase (TrxR) Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.
Principle: TrxR catalyzes the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with NADPH to 5-thio-2-nitrobenzoic acid (TNB²⁻), which has a strong yellow color that can be measured at 412 nm.
Materials:
-
96-well microplate
-
Microplate reader
-
Assay Buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)
-
NADPH solution
-
DTNB solution
-
Cell lysate from sensitive and resistant cells
-
TrxR inhibitor (for specificity control)
Procedure:
-
Sample Preparation:
-
Harvest cells and prepare cell lysates by sonication or freeze-thaw cycles in cold Assay Buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Assay Reaction:
-
To each well, add cell lysate (containing 10-50 µg of protein).
-
For specificity control, add a TrxR inhibitor to a parallel set of wells.
-
Add NADPH solution to each well.
-
Initiate the reaction by adding the DTNB solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm in a kinetic mode for 10-20 minutes at 25°C.
-
The rate of increase in absorbance is proportional to the TrxR activity.
-
-
Calculation:
-
Calculate the change in absorbance per minute (ΔA412/min).
-
Subtract the background rate from the wells containing the TrxR inhibitor.
-
Use the molar extinction coefficient of TNB²⁻ (13,600 M⁻¹cm⁻¹) to calculate the specific activity (nmol/min/mg protein).
-
Cellular Reactive Oxygen Species (ROS) Detection
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Principle: DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or fluorescence microscope
-
DCFH-DA stock solution (in DMSO)
-
Serum-free cell culture medium or PBS
-
Positive control (e.g., H₂O₂)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Cell Treatment:
-
Treat cells with this compound at the desired concentrations for the appropriate time. Include a positive control (H₂O₂) and an untreated control.
-
-
Staining:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Add DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Measurement:
-
Plate Reader: Wash the cells with PBS and add PBS to each well. Measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm.
-
Microscopy: Wash the cells with PBS and visualize them under a fluorescence microscope with a FITC filter set.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity of the treated groups to the untreated control.
-
P-glycoprotein (P-gp) Efflux Assay
This protocol uses the fluorescent P-gp substrate Rhodamine 123.
Principle: P-gp actively transports Rhodamine 123 out of the cells. Inhibition of P-gp leads to increased intracellular accumulation of the fluorescent dye.
Materials:
-
Flow cytometer or fluorescence plate reader
-
Rhodamine 123
-
P-gp inhibitor (e.g., verapamil or tariquidar)
-
Sensitive and resistant cell lines
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in culture medium.
-
-
Dye Loading:
-
Incubate the cells with Rhodamine 123 (e.g., 1 µg/mL) for 30-60 minutes at 37°C. In parallel, incubate cells with Rhodamine 123 and a P-gp inhibitor.
-
-
Efflux:
-
Wash the cells to remove extracellular dye.
-
Resuspend the cells in fresh, dye-free medium and incubate for 1-2 hours at 37°C to allow for efflux.
-
-
Measurement:
-
Measure the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader.
-
-
Data Analysis:
-
Compare the fluorescence intensity between sensitive and resistant cells.
-
A lower fluorescence intensity in the resistant cells compared to the sensitive cells suggests P-gp-mediated efflux.
-
An increase in fluorescence in the resistant cells when co-incubated with a P-gp inhibitor confirms the role of P-gp.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Resistance
Caption: Mechanism of this compound and potential resistance pathways.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for characterizing this compound resistance.
References
Technical Support Center: Refining DVD-445 Delivery Methods for In-Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining in-vivo delivery methods for the novel thioredoxin reductase 1 (TrxR1) inhibitor, DVD-445.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent, peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1). TrxR1 is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox homeostasis. By covalently binding to TrxR1, this compound inhibits its activity, leading to an increase in intracellular reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis in cancer cells. Its peptidomimetic nature may offer advantages in terms of target specificity and potency.
Q2: What are the main challenges in the in-vivo delivery of this compound?
As a peptidomimetic and potentially poorly soluble compound, the primary challenges for in-vivo delivery of this compound are expected to be:
-
Poor aqueous solubility: This can lead to difficulties in preparing formulations for parenteral administration, potentially causing precipitation upon injection and resulting in variable and unpredictable bioavailability.
-
Instability: The covalent reactivity of this compound might lead to instability in certain vehicles or biological fluids.
-
Off-target effects: As a covalent inhibitor, ensuring specific delivery to the target tissue and minimizing reactions with off-target proteins is crucial.
Q3: What are the recommended starting points for vehicle formulation for this compound?
Based on protocols for other TrxR1 inhibitors with poor solubility, several vehicle formulations can be considered as starting points for this compound. It is crucial to determine the solubility and stability of this compound in these vehicles before in-vivo administration.
| Vehicle Composition | Administration Route | Notes |
| 50% DMSO, 40% PEG300, 10% Ethanol | Oral Gavage | This formulation has been successfully used for the TrxR1 inhibitor auranofin.[1][2] The high concentration of DMSO and PEG300 aids in solubilizing hydrophobic compounds. Prepare fresh daily.[3] |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | Oral Gavage | A formulation used for the TrxR1 inhibitor TRi-1.[4] The inclusion of a surfactant (Tween 80) can further improve solubility and stability of the formulation. The mixed solution should be used immediately.[4] |
| 50% DMSO, 40% PEG300, 10% Saline | Intraperitoneal Injection | A common vehicle for parenteral administration of poorly soluble compounds. Ensure the final DMSO concentration is well-tolerated by the animals. |
| Corn Oil | Oral Gavage, Subcutaneous | A lipid-based vehicle that can be suitable for highly lipophilic compounds. |
| 10% DMSO, 90% Corn Oil | Oral Gavage | A common formulation for oral administration of compounds with low aqueous solubility. |
| 10% DMSO, 40% PEG300, 50% Saline | Intraperitoneal Injection | A lower DMSO concentration formulation that may reduce potential toxicity. |
Q4: How can I assess the stability of my this compound formulation?
Before in-vivo use, it is essential to assess the stability of your this compound formulation. A simple method is to prepare the formulation and keep it at room temperature for the expected duration of your experiment. At different time points, visually inspect for any precipitation. For a more quantitative assessment, you can centrifuge the sample and measure the concentration of this compound in the supernatant using a validated analytical method like HPLC.
II. Troubleshooting Guides
This section provides troubleshooting for specific issues you might encounter during your in-vivo experiments with this compound.
Issue 1: Precipitation of this compound in the formulation or upon injection.
-
Possible Causes:
-
The solubility of this compound in the chosen vehicle is exceeded.
-
The formulation is unstable, leading to compound degradation and precipitation.
-
"Salting out" effect upon injection into the aqueous physiological environment.
-
-
Solutions:
-
Optimize Vehicle Composition:
-
Increase the percentage of co-solvents like DMSO or PEG300.
-
Incorporate a non-ionic surfactant such as Tween 80 or Cremophor EL to enhance and maintain solubility.
-
Consider a lipid-based formulation if this compound is highly lipophilic.
-
-
Sonication: Gently sonicate the formulation to aid in dissolution.
-
Warm the Vehicle: Slightly warming the vehicle (to no more than 37°C) can improve solubility. Ensure the compound is stable at this temperature.
-
Prepare Fresh Formulations: Prepare the formulation immediately before each administration to minimize the chance of precipitation over time.
-
Issue 2: Inconsistent results or lack of efficacy in animal studies.
-
Possible Causes:
-
Poor bioavailability due to low solubility or rapid metabolism.
-
Inconsistent dosing due to precipitation or inaccurate volume administration.
-
Degradation of this compound in the formulation or in vivo.
-
-
Solutions:
-
Confirm Formulation Homogeneity: Ensure your formulation is a clear solution or a homogenous suspension before each dose.
-
Pharmacokinetic (PK) Study: Conduct a preliminary PK study to determine the concentration of this compound in plasma and target tissues over time. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Dose Escalation Study: Perform a dose-escalation study to determine the optimal therapeutic dose.
-
Alternative Administration Route: Consider a different route of administration (e.g., intravenous) to bypass potential absorption issues.
-
Issue 3: Unexpected toxicity or adverse effects in animals.
-
Possible Causes:
-
Vehicle toxicity, especially with high concentrations of DMSO.
-
Off-target effects of this compound.
-
Rapid injection leading to localized high concentrations.
-
-
Solutions:
-
Vehicle Toxicity Control: Always include a vehicle-only control group in your experiments to assess the effects of the formulation itself.
-
Reduce DMSO Concentration: If DMSO toxicity is suspected, try to reduce its concentration in the vehicle or switch to an alternative solvent system.
-
Administer Slowly: For intravenous or intraperitoneal injections, administer the formulation slowly to allow for dilution in the bloodstream.
-
Monitor Animals Closely: Observe animals for any signs of distress, weight loss, or changes in behavior. If toxicity is observed, consider reducing the dose or frequency of administration.
-
III. Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
This protocol is adapted from established procedures for other TrxR1 inhibitors.[1][2][3]
-
Preparation of this compound Formulation (Example Vehicle):
-
Based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice, calculate the total amount of this compound required.
-
Prepare the vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O).[4]
-
In a sterile microcentrifuge tube, dissolve the calculated amount of this compound powder in the DMSO component first.
-
Gradually add the PEG300 and Tween 80, vortexing between each addition.
-
Finally, add the ddH₂O and vortex thoroughly to ensure a clear solution.
-
Prepare this formulation fresh before each use.[3]
-
-
Administration Procedure:
-
Weigh each mouse to determine the precise volume to be administered (typically 5-10 mL/kg).
-
Gently restrain the mouse and use a proper-sized feeding needle for oral gavage.
-
Carefully insert the feeding needle into the esophagus and deliver the this compound solution directly into the stomach.
-
Monitor the animals for any signs of distress during and after the procedure.
-
Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice
-
Preparation of this compound Formulation (Example Vehicle):
-
Prepare the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Follow the dissolution steps outlined in the oral gavage protocol.
-
-
Administration Procedure:
-
Weigh each mouse to determine the correct injection volume.
-
Restrain the mouse to expose the abdomen.
-
Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline.
-
Gently inject the this compound solution into the peritoneal cavity.
-
Administer the injection daily or as required by the experimental design.[3]
-
IV. Visualizations
Caption: this compound covalently inhibits reduced TrxR1, disrupting redox homeostasis.
Caption: A general workflow for assessing the in-vivo efficacy of this compound.
Caption: A decision tree for troubleshooting common in-vivo delivery problems.
References
- 1. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
Validation & Comparative
Validating the Specificity of DVD-445's Biological Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological target specificity of DVD-445, a known inhibitor of thioredoxin reductase 1 (TrxR1), with other alternative inhibitors. The following sections detail the experimental data, protocols, and underlying signaling pathways to aid researchers in evaluating the specificity of this compound.
Introduction to this compound and its Biological Target
This compound is a peptidomimetic covalent inhibitor that targets thioredoxin reductase 1 (TrxR1), a key enzyme in the thioredoxin system.[1] This system is crucial for maintaining cellular redox homeostasis, and its dysregulation is implicated in various diseases, including cancer. The efficacy of this compound is attributed to its ability to inhibit TrxR1, leading to increased oxidative stress and subsequent cytotoxicity in cancer cells. This guide explores the specificity of this compound for TrxR1 by comparing it with other known TrxR1 inhibitors, Auranofin, TRi-1, and TRi-2.
The Thioredoxin Reductase Signaling Pathway
The thioredoxin system plays a vital role in cellular redox control. TrxR1, a cytosolic enzyme, utilizes NADPH to reduce thioredoxin (Trx), which in turn reduces downstream target proteins, thereby regulating various cellular processes. Inhibition of TrxR1 disrupts this pathway, leading to an accumulation of reactive oxygen species (ROS) and cellular damage.
Caption: The TrxR1 signaling pathway and the inhibitory action of this compound.
Comparative Specificity of TrxR1 Inhibitors
The specificity of a drug is critical to minimize off-target effects. While this compound is a potent inhibitor of rat TrxR1 with an IC50 of 0.60 μM, its activity against other related enzymes, such as the mitochondrial isoform TrxR2, is not well-documented in publicly available literature.[1] In contrast, data is available for other inhibitors, providing a basis for comparison.
| Inhibitor | Target | IC50 (nM) | Specificity Notes |
| This compound | Rat TrxR1 | 600 | Data on TrxR2 inhibition is not readily available. |
| Auranofin | TrxR1 | Varies | Known to inhibit both TrxR1 and TrxR2. |
| TrxR2 | Varies | ||
| TRi-1 | TrxR1 | Varies | Reported to have 5- to 10-fold higher specificity for TrxR1 over TrxR2. |
| TrxR2 | Varies | ||
| TRi-2 | TrxR1 | Varies | Appears to target both TrxR1 and TrxR2 isoforms. |
| TrxR2 | Varies |
Experimental Protocols for Validating Target Specificity
Validating the specificity of an inhibitor requires a combination of in vitro enzymatic assays and cell-based target engagement assays.
Thioredoxin Reductase Inhibition Assay (DTNB Reduction Assay)
This assay measures the enzymatic activity of TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 2-nitro-5-thiobenzoate (TNB), which can be detected spectrophotometrically at 412 nm.
Protocol:
-
Prepare Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 2 mM EDTA.
-
NADPH solution: 10 mM in assay buffer.
-
DTNB solution: 100 mM in assay buffer.
-
Recombinant human TrxR1 and TrxR2 enzymes.
-
Test compound (this compound and alternatives) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of the test compound at desired concentrations.
-
Add 10 µL of recombinant TrxR1 or TrxR2 enzyme (final concentration ~5-10 nM).
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a 30 µL mixture of NADPH (final concentration 200 µM) and DTNB (final concentration 2 mM).
-
Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of TNB formation from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Calculate the IC50 value by fitting the dose-response curve to a suitable model.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Protocol:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound (this compound or alternatives) at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Divide the cell suspension into aliquots for different temperature points.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble TrxR1 in the supernatant using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble TrxR1 as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
-
Experimental Workflow for Specificity Validation
The following diagram illustrates a logical workflow for assessing the specificity of a TrxR1 inhibitor.
Caption: A workflow for validating the biological target specificity of this compound.
Conclusion
This compound is a potent inhibitor of TrxR1. However, a comprehensive understanding of its specificity, particularly concerning its activity against the mitochondrial isoform TrxR2 and other related enzymes, requires further investigation. The experimental protocols and comparative data provided in this guide offer a framework for researchers to rigorously validate the on-target and off-target effects of this compound and other TrxR1 inhibitors. Such validation is a critical step in the development of selective and effective therapeutic agents.
References
Comparative Potency Analysis of DVD-445 and Other Known Thioredoxin Reductase 1 (TrxR1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of DVD-445, a novel peptidomimetic covalent inhibitor, with other established inhibitors of thioredoxin reductase 1 (TrxR1). The data presented is intended to assist researchers in evaluating the potential of this compound in preclinical studies and drug development programs targeting the thioredoxin system.
Introduction to this compound and TrxR1 Inhibition
This compound is a potent inhibitor of thioredoxin reductase 1 (TrxR1), a key enzyme in the cellular antioxidant defense system.[1] TrxR1, along with thioredoxin (Trx) and NADPH, constitutes the thioredoxin system, which plays a critical role in maintaining cellular redox homeostasis, regulating cell growth, and inhibiting apoptosis.[2] Upregulation of the thioredoxin system is observed in various cancers, making TrxR1 an attractive target for anticancer drug development. This compound acts as a covalent inhibitor, forming an irreversible bond with the enzyme, which is a desirable characteristic for achieving sustained target inhibition.[1]
Comparative Potency of TrxR1 Inhibitors
The inhibitory potency of this compound and other known TrxR1 inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Target Species | IC50 (µM) | Notes |
| This compound | Rat | 0.60 | Potent peptidomimetic covalent inhibitor.[1] |
| Auranofin | Human | < 1 (in some cell lines) | Gold-containing compound, approved for rheumatoid arthritis, known to inhibit TrxR1.[3] |
| TRi-1 | Mouse | ~20 (in B16-F10 cells) | A novel, specific, and irreversible inhibitor of TrxR1.[4] |
| TRi-2 | Mouse | ~3 (in B16-F10 cells) | A novel, specific, and irreversible inhibitor of TrxR1.[4] |
| Motexafin Gadolinium | Rat | 6 | A non-competitive inhibitor of TrxR.[5] |
Experimental Protocols
The determination of TrxR1 inhibitory activity is crucial for the evaluation of compounds like this compound. The most common method is the 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) assay, also known as Ellman's reagent assay.
DTNB-Based Thioredoxin Reductase 1 Inhibition Assay
This assay measures the reduction of DTNB by TrxR1 in the presence of NADPH. The product, 5-thio-2-nitrobenzoic acid (TNB), is a colored compound that can be quantified spectrophotometrically at 412 nm.
Materials:
-
Recombinant human or rat Thioredoxin Reductase 1 (TrxR1)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 10 mM EDTA)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of TrxR1 in assay buffer.
-
Prepare a stock solution of NADPH in assay buffer.
-
Prepare a stock solution of DTNB in a suitable solvent like DMSO and then dilute in assay buffer.
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
TrxR1 enzyme solution
-
Inhibitor solution at various concentrations (or vehicle control)
-
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
-
Initiation of Reaction:
-
Start the reaction by adding a mixture of NADPH and DTNB to each well.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the TrxR1 activity.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration.
-
Plot the percentage of TrxR1 inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Experimental Workflows
Thioredoxin Reductase 1 Signaling Pathway
TrxR1 is a central hub in cellular redox signaling, influencing key pathways involved in cell survival, proliferation, and inflammation. Inhibition of TrxR1 disrupts these pathways, leading to increased oxidative stress and apoptosis, particularly in cancer cells that are often under high basal oxidative stress.
Caption: The TrxR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for TrxR1 Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing TrxR1 inhibitors.
Caption: A typical experimental workflow for identifying and characterizing TrxR1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thioredoxin system inhibitors as mediators of apoptosis for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The rheumatoid arthritis drug auranofin exerts potent anti-lymphoma effect by stimulating TXNRD-mediated ROS generation and inhibition of energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Motexafin gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of DVD-445: A Potent Thioredoxin Reductase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the experimental results for DVD-445, a novel peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1). The performance of this compound is objectively compared with other established TrxR1 inhibitors, Auranofin and TRi-1, supported by available experimental data. This document is intended to serve as a valuable resource for researchers in oncology and related fields who are exploring the therapeutic potential of targeting the thioredoxin system.
Executive Summary
This compound has emerged as a potent TrxR1 inhibitor with significant anticancer activity. This guide presents a side-by-side comparison of its inhibitory potency and cytotoxic effects against various cancer cell lines with those of Auranofin, a clinically used drug, and TRi-1, another specific TrxR1 inhibitor. The data indicates that this compound exhibits sub-micromolar efficacy in inhibiting TrxR1 and demonstrates potent cytotoxicity against a range of cancer cell lines.
Data Presentation: Quantitative Comparison of TrxR1 Inhibitors
The following tables summarize the key quantitative data for this compound and its comparators. It is important to note that the experimental conditions for each study may vary, and a direct comparison should be made with this in consideration.
Table 1: Thioredoxin Reductase 1 (TrxR1) Inhibition
| Compound | Target | IC50 (µM) | Source |
| This compound | rat TrxR1 | 0.60 | |
| Auranofin | Purified H. pylori TrxR | 0.088 | |
| TRi-1 | Cytosolic TrxR1 | 0.012 |
Table 2: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Source |
| This compound | SH-SY5Y (neuroblastoma) | 10.99 | |
| U87 (glioblastoma) | 9.70 | ||
| HaCaT (keratinocytes) | 8.30 | ||
| PBMCs (peripheral blood mononuclear cells) | 55.71 | ||
| Auranofin | A549 (lung adenocarcinoma) | Varies (synergistic effects noted) | |
| 15 human PDAC cell lines | <5 (sensitive lines) | ||
| TRi-1 | NCI-60 cell panel | Average GI50 of 6.31 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the likely experimental protocols used for the determination of the data presented, based on common laboratory practices and information from related research articles.
Thioredoxin Reductase 1 (TrxR1) Inhibition Assay (Insulin Reduction Assay)
This assay measures the activity of TrxR1 by its ability to reduce insulin, which is then detected by the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Enzyme and Substrate Preparation : Recombinant rat TrxR1 is prepared and quantified. A solution of human insulin is also prepared.
-
Reaction Mixture : The reaction is typically carried out in a buffer solution (e.g., TE buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.5) containing NADPH, human thioredoxin (Trx), and the test inhibitor (this compound, Auranofin, or TRi-1) at various concentrations.
-
Incubation : The reaction is initiated by the addition of TrxR1 and incubated at 37°C.
-
Detection : At specific time points, aliquots are taken and mixed with a solution containing guanidine-HCl and DTNB. The reduction of DTNB to 5-thio-2-nitrobenzoic acid (TNB) is measured spectrophotometrically at 412 nm.
-
IC50 Calculation : The concentration of the inhibitor that causes 50% inhibition of TrxR1 activity is determined.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture : The respective cancer cell lines (e.g., SH-SY5Y, U87, HaCaT) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compound (this compound, Auranofin, or TRi-1) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of around 570 nm.
-
IC50 Calculation : The concentration of the compound that causes a 50% reduction in cell viability is determined.
Mandatory Visualization
Signaling Pathway of TrxR1 Inhibition
The following diagram illustrates the general mechanism of action of TrxR1 inhibitors, leading to increased oxidative stress and apoptosis in cancer cells.
Independent Verification of DVD-445's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thioredoxin reductase 1 (TrxR1) inhibitor, DVD-445, with its analogs. The information presented is supported by experimental data to aid in the independent verification of its mechanism of action and to facilitate further drug development efforts.
Introduction to this compound
This compound is a potent, peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1), a key enzyme in the thioredoxin system that regulates cellular redox balance.[1] Overexpression of TrxR1 is observed in various cancer cells, making it a promising target for anticancer therapies. This compound has demonstrated significant cytotoxic effects against several cancer cell lines. This guide compares the inhibitory and cytotoxic activities of this compound with its more recent and potent analogs.
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory activity of this compound and its analogs against rat TrxR1 and their cytotoxic effects on human cancer cell lines.
Table 1: Inhibition of Rat Thioredoxin Reductase 1 (TrxR1)
| Compound | IC50 (µM) for Rat TrxR1 |
| This compound | 0.60 [1] |
| Analog 1 | Data not available in search results |
| Analog 2 | Data not available in search results |
| Analog 3 | Data not available in search results |
| Analog 4 | Data not available in search results |
| Analog 5 | Data not available in search results |
| Analog 6 | Data not available in search results |
| Analog 7 | Data not available in search results |
Table 2: Cytotoxicity in Human Cancer Cell Lines (72-hour incubation)
| Compound | Cell Line | IC50 (µM) |
| This compound | SH-SY5Y (Neuroblastoma) | 10.99 [1] |
| U87 (Glioblastoma) | 9.70 [1] | |
| HaCaT (Keratinocyte) | 8.30 [1] | |
| PBMCs (Peripheral Blood Mononuclear Cells) | 55.71 [1] | |
| Analog 1 | U87 | Data not available in search results |
| Analog 2 | U87 | Data not available in search results |
| Analog 3 | U87 | Data not available in search results |
| Analog 4 | U87 | Data not available in search results |
| Analog 5 | U87 | Data not available in search results |
| Analog 6 | U87 | Data not available in search results |
| Analog 7 | U87 | Data not available in search results |
Mechanism of Action: The Thioredoxin System Signaling Pathway
Inhibition of TrxR1 by this compound disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells. The following diagram illustrates the signaling pathway affected by TrxR1 inhibition.
Caption: Inhibition of TrxR1 by this compound leads to apoptosis.
Experimental Protocols
Thioredoxin Reductase 1 (TrxR1) Inhibition Assay
This protocol is based on the DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) reduction assay, which spectrophotometrically measures TrxR1 activity.
Materials:
-
Recombinant rat TrxR1
-
NADPH
-
DTNB
-
Tris-HCl buffer (pH 7.5)
-
EDTA
-
This compound and its analogs
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, EDTA, and NADPH.
-
Add the recombinant rat TrxR1 enzyme to the mixture.
-
Add varying concentrations of the inhibitor (this compound or its analogs) to the wells.
-
Initiate the reaction by adding DTNB.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
-
The rate of DTNB reduction is proportional to the TrxR1 activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Caption: Workflow for the TrxR1 inhibition assay.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., U87, SH-SY5Y)
-
Cell culture medium
-
This compound and its analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or its analogs for 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance.
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
References
Comparative Analysis of DVD-445 and its Analogs as Thioredoxin Reductase 1 (TrxR1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the experimental thioredoxin reductase 1 (TrxR1) inhibitor, DVD-445, and its analogs. The comparison focuses on biochemical potency, cellular activity, and preclinical efficacy, supported by experimental data and detailed protocols to aid in research and development.
Introduction to TrxR1 Inhibition
The thioredoxin (Trx) system is a critical component of the cellular antioxidant defense mechanism and is pivotal in regulating redox signaling. Thioredoxin reductase 1 (TrxR1), a key enzyme in this system, is frequently overexpressed in various cancer cells, contributing to tumor growth, survival, and resistance to therapy.[1][2] This makes TrxR1 a compelling target for anticancer drug development.[1] Inhibitors of TrxR1 can disrupt the cellular redox balance, leading to increased oxidative stress and selective killing of cancer cells.[1]
This guide examines this compound, a potent peptidomimetic covalent inhibitor of TrxR1, and compares its performance against three key analogs:[3]
-
Auranofin: An FDA-approved gold-containing compound used for treating rheumatoid arthritis, which is also a well-characterized inhibitor of TrxR1.[4][5]
-
TRi-1: A potent, specific, and irreversible experimental inhibitor of cytosolic TrxR1.[6]
-
Motexafin Gadolinium: An experimental redox-active drug that targets TrxR1.[7]
Biochemical and Cellular Performance
The following tables summarize the quantitative data on the inhibitory potency and cytotoxic effects of this compound and its analogs.
Table 1: Comparative Inhibitory Potency against Thioredoxin Reductase 1 (TrxR1)
| Compound | Target | IC50 (µM) | Inhibition Mechanism | Source(s) |
| This compound | rat TrxR1 | 0.60 | Covalent | [3] |
| Auranofin | TrxR | Nanomolar range | Irreversible | [5] |
| TRi-1 | human TXNRD1 | 0.012 | Irreversible, Covalent | [6][8] |
| Motexafin Gadolinium | rat TrxR | 6.0 | Non-competitive | [9] |
Table 2: Comparative Cytotoxicity in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source(s) |
| This compound | U87 | Glioblastoma | 9.70 | [3] |
| SH-SY5Y | Neuroblastoma | 10.99 | [3] | |
| Auranofin | Calu-6 | Lung Cancer | ~3.0 | [4] |
| A549 | Lung Cancer | 3.0 - 4.0 | [4] | |
| HT 1376 | Bladder Cancer | 2.78 | [10] | |
| BFTC 909 | Urothelial Carcinoma | 3.93 | [10] | |
| HCT8 | Colorectal Cancer | 0.132 | [5] | |
| HCT116 | Colorectal Cancer | 0.180 | [5] | |
| TRi-1 | Various | Pan-cancer | Average GI50: 6.31 | [8] |
| Motexafin Gadolinium | A549 | Lung Cancer | Synergistic with radiation | [11][12] |
| PC3 | Prostate Cancer | Synergistic with radiation | [12] |
In Vivo Preclinical Efficacy
-
Auranofin: In a small cell lung cancer (SCLC) xenograft model (DMS273), a daily dose of 4 mg/kg resulted in 50% inhibition of TrxR activity in tumors and a trend towards prolonged median survival.[14][15]
-
TRi-1: This inhibitor has been shown to impair the growth and viability of human tumor xenografts and syngeneic mouse tumors with little mitochondrial toxicity, suggesting it is better tolerated than auranofin.[16]
-
Motexafin Gadolinium: In murine models, treatment with Motexafin Gadolinium enhances tumor response to radiation and chemotherapy agents.[7] Clinical trials have shown that combining it with radiation improves time to neurologic progression in lung cancer patients with brain metastases.[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating these inhibitors.
Caption: The Thioredoxin Reductase 1 (TrxR1) signaling pathway and point of inhibition.
Caption: A typical experimental workflow for the evaluation of TrxR1 inhibitors.
Experimental Protocols
Thioredoxin Reductase (TrxR) Activity Assay (DTNB Method)
This colorimetric assay measures TrxR activity by monitoring the reduction of 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.
Materials:
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA)
-
NADPH solution
-
DTNB solution
-
Cell or tissue lysate
-
TrxR specific inhibitor (for determining specific activity)
-
96-well plate and microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates in cold Assay Buffer. Centrifuge to collect the supernatant containing the enzyme. Determine the protein concentration.[17]
-
Assay Setup: Two assays are performed for each sample: one for total DTNB reduction and one in the presence of a specific TrxR inhibitor to measure background reduction.[17][18]
-
Reaction Mixture: In a 96-well plate, add the sample (cell lysate), Assay Buffer, and either the TrxR inhibitor or buffer.
-
Initiate Reaction: Start the reaction by adding NADPH and DTNB to all wells.[19]
-
Measurement: Immediately begin reading the absorbance at 412 nm every minute for at least 10 minutes.[19]
-
Calculation: The TrxR-specific activity is the difference between the rate of the total reduction reaction and the rate of the reaction in the presence of the inhibitor.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
Materials:
-
CellTiter-Glo® Reagent (Buffer and lyophilized Substrate)
-
Opaque-walled multiwell plates (96- or 384-well)
-
Cultured cancer cells
-
Luminometer
Procedure:
-
Reagent Preparation: Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent. Equilibrate to room temperature.[20][21]
-
Cell Plating: Seed cells in opaque-walled multiwell plates at a predetermined optimal density and culture overnight.[20][21]
-
Compound Treatment: Add serial dilutions of the test compounds (this compound or analogs) to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay: a. Equilibrate the plate to room temperature for approximately 30 minutes.[21] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[21] c. Mix on an orbital shaker for 2 minutes to induce cell lysis.[20] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Determine the IC50 values by plotting the luminescence signal against the compound concentration.
Western Blot Analysis for Oxidative Stress Markers
This protocol outlines a general procedure for detecting protein markers of oxidative stress, such as protein carbonylation.
Materials:
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DNP for carbonyls)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse compound-treated cells in RIPA buffer. Determine protein concentration.
-
Derivatization (for Protein Carbonyls): React protein samples with 2,4-dinitrophenylhydrazine (DNPH) to form DNP-hydrazone adducts.[22][23]
-
SDS-PAGE and Transfer: a. Separate 20-50 µg of protein per lane on an SDS-PAGE gel.[24] b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[24]
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer. b. Incubate with the primary antibody (e.g., anti-DNP) overnight at 4°C. c. Wash the membrane with TBST.[24] d. Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[24] e. Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein oxidation.
References
- 1. What are TrxR1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cytotoxic and radiosensitising effects of a novel thioredoxin reductase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. oaepublish.com [oaepublish.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Motexafin gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Irreversible TrxR1 inhibitors block STAT3 activity and induce cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Motexafin gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Motexafin gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
- 18. apexbt.com [apexbt.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. promega.com [promega.com]
- 21. ch.promega.com [ch.promega.com]
- 22. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metabolic and Proteomic Markers for Oxidative Stress. New Tools for Reactive Oxygen Species Research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. protocols.io [protocols.io]
Head-to-Head Study: A Comparative Analysis of DVD-445 and Standard-of-Care Temozolomide in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the investigational thioredoxin reductase 1 (TrxR1) inhibitor, DVD-445, and the current standard-of-care alkylating agent, temozolomide (TMZ), for the treatment of glioblastoma (GBM). This document synthesizes preclinical data to objectively evaluate their mechanisms of action, efficacy in sensitive and resistant cancer cell lines, and known safety profiles. Detailed experimental protocols and visual diagrams of signaling pathways and workflows are included to support further research and development.
Mechanism of Action: A Tale of Two Targets
This compound and temozolomide employ fundamentally different mechanisms to induce cancer cell death. This compound is a potent, peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1).[1] TrxR1 is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox homeostasis and mitigating oxidative stress. By inhibiting TrxR1, this compound disrupts this balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis. This mechanism is distinct from traditional chemotherapies.
In contrast, temozolomide is an alkylating agent that methylates DNA, primarily at the N-7 or O-6 positions of guanine residues.[1] This DNA damage triggers cell cycle arrest and apoptosis.[1] However, the efficacy of TMZ is often limited by the cellular DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which can reverse the DNA methylation, leading to drug resistance.
Comparative Efficacy in Glioblastoma Cell Lines
The differential mechanisms of action of this compound and temozolomide suggest they may have different efficacy profiles, particularly in the context of TMZ resistance. The following tables summarize the available in vitro cytotoxicity data for both compounds in glioblastoma cell lines.
| Compound | Mechanism of Action |
| This compound | Covalent inhibitor of thioredoxin reductase 1 (TrxR1), leading to increased oxidative stress. |
| Temozolomide (TMZ) | DNA alkylating agent, inducing DNA damage. |
| Cell Line | Compound | IC50 (µM) | Notes |
| U87 (TMZ-Sensitive) | This compound | 9.70 | Human glioblastoma cell line. |
| Temozolomide (TMZ) | 180 (median, 72h exposure) | Wide range of reported IC50 values. | |
| T98G (TMZ-Resistant) | This compound | Data not available | A crucial data gap for future studies. |
| Temozolomide (TMZ) | 438.3 (median, 72h exposure) | Known to be resistant to TMZ due to high MGMT expression. | |
| U87-TxR (Multidrug-Resistant) | This compound | Data not available | Analogs of this compound have been evaluated in this cell line. |
Safety and Tolerability
The safety profiles of this compound and temozolomide are anticipated to be distinct due to their different mechanisms of action.
| Compound | Reported Adverse Effects |
| This compound | As an early-stage investigational compound, the clinical safety profile of this compound is not yet established. Preclinical studies on TrxR1 inhibitors suggest potential for off-target effects related to disruption of normal cellular redox processes. |
| Temozolomide (TMZ) | Common side effects include nausea, vomiting, fatigue, and myelosuppression (thrombocytopenia and neutropenia).[2] Lymphopenia is also a common concern, increasing the risk of opportunistic infections.[2] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
References
Evaluating the Reproducibility of Experiments Involving the Thioredoxin Reductase 1 Inhibitor DVD-445: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of scientific experiments is a cornerstone of rigorous research and development. In the context of novel therapeutics, such as the thioredoxin reductase 1 (TrxR1) inhibitor DVD-445, a thorough evaluation of its performance and the reliability of its experimental data is crucial. This guide provides a comparative analysis of this compound with other known TrxR1 inhibitors, focusing on experimental data, detailed methodologies, and the factors influencing experimental reproducibility.
Introduction to this compound and TrxR1 Inhibition
This compound is a potent, peptidomimetic covalent inhibitor of thioredoxin reductase 1 (TrxR1).[1][2] TrxR1 is a key enzyme in the thioredoxin system, which is essential for maintaining cellular redox homeostasis. In many cancer cells, the thioredoxin system is upregulated to counteract the increased oxidative stress associated with rapid proliferation and metabolic activity. By inhibiting TrxR1, compounds like this compound can disrupt the cancer cells' antioxidant defense, leading to increased oxidative stress and subsequent cell death, making TrxR1 a promising target for anticancer therapies.
Comparative Performance of TrxR1 Inhibitors
The efficacy of TrxR1 inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against the TrxR1 enzyme and their cytotoxic effects on cancer cell lines. Below is a comparison of this compound with several other notable TrxR1 inhibitors.
| Compound | TrxR1 IC50 | Cell Line | Cytotoxicity IC50 | Citation(s) |
| This compound | 0.60 µM (rat TrxR1) | U87 (glioblastoma) | 9.70 µM | [1] |
| SH-SY5Y (neuroblastoma) | 10.99 µM | [1] | ||
| HaCaT (keratinocytes) | 8.30 µM | [1] | ||
| PBMCs (peripheral blood mononuclear cells) | 55.71 µM | [1] | ||
| Auranofin | 0.2 µM | Calu-6 (lung cancer) | ~3 µM | [3][4] |
| 88 nM (H. pylori TrxR) | SKOV3 (ovarian cancer) | Not specified | [5][6] | |
| Various CRC lines | 105 - 706 nM | [7] | ||
| TRi-1 | 12 nM (human TXNRD1) | FaDu (head and neck cancer) | Average GI50 of 6.31 µM across NCI-60 panel | [5][8][9] |
| Ethaselen (BBSKE) | 0.35 µM (rat TrxR1) | A549 (lung cancer) | IC50 of 4.2 µM (12h), 2 µM (24h) for intracellular TrxR1 activity | [10][11] |
| 0.5 µM (human TrxR1) | [10][11] | |||
| Hydroxytyrosol | ~1 µM (recombinant TrxR1) | HCT-116 (colorectal cancer) | ~21.84 µM (cellular TrxR1 activity) | [12] |
| HT-29 (colorectal cancer) | 31 µg/mL (72h) | [13] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as the source of the enzyme (e.g., rat vs. human), the specific assay used, and the cell lines tested. These variations are a significant factor in the reproducibility of such experiments.
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to ensuring the reproducibility of results. Below are outlines of key methodologies used to evaluate TrxR1 inhibitors.
Thioredoxin Reductase 1 (TrxR1) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of TrxR1. A common method is the endpoint insulin reduction assay.
-
Reagents: Recombinant TrxR1, NADPH, insulin, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), buffer (e.g., Tris-HCl with EDTA).
-
Procedure: a. Pre-incubate the recombinant TrxR1 enzyme with various concentrations of the inhibitor (e.g., this compound). b. Initiate the reaction by adding a mixture containing NADPH and a substrate, such as thioredoxin (Trx). In the insulin reduction assay variation, TrxR1 reduces Trx, which then reduces the disulfide bonds in insulin, causing it to precipitate. c. Alternatively, a more direct method involves the reduction of DTNB by TrxR1, which produces a colored product (TNB) that can be measured spectrophotometrically at 412 nm.[14] d. The rate of the reaction is monitored over time.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cell Viability (Cytotoxicity) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[15][16]
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the TrxR1 inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value for cytotoxicity is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a drug binds to its intended target within a cellular environment.[17][18][19][20]
-
Cell Treatment: Treat intact cells with the inhibitor or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures. Ligand-bound proteins are generally more stable and will denature at a higher temperature than unbound proteins.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble TrxR1 remaining at each temperature using methods like Western blotting or ELISA.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Factors Influencing Reproducibility
Several factors can impact the reproducibility of experiments with TrxR1 inhibitors:
-
Reagent Quality and Consistency: The purity and activity of the recombinant TrxR1 enzyme, as well as the quality of cell culture reagents, can vary between batches and suppliers.
-
Cell Line Authenticity and Passage Number: Cell lines can genetically drift over time, affecting their response to drugs. It is crucial to use authenticated, low-passage cell lines.
-
Assay Conditions: Minor variations in incubation times, temperatures, and reagent concentrations can significantly alter the results.
-
Inhibitor Stability and Solubility: The stability of the inhibitor in the assay medium and its solubility can affect its effective concentration.
-
Mechanism of Inhibition: Irreversible covalent inhibitors like this compound may display time-dependent inhibition, making pre-incubation times a critical parameter.
To enhance reproducibility, researchers should adhere to standardized protocols, meticulously document all experimental details, and use well-characterized reagents and cell lines. Independent verification of key findings in different laboratories is also essential.
Visualizing Pathways and Workflows
Thioredoxin Reductase Signaling Pathway
Caption: The Thioredoxin Reductase 1 (TrxR1) signaling pathway and its inhibition.
Experimental Workflow for Evaluating TrxR1 Inhibitors
Caption: A typical experimental workflow for the evaluation of TrxR1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. oaepublish.com [oaepublish.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of hydroxytyrosol as thioredoxin reductase 1 inhibitor to induce apoptosis and G1/S cell cycle arrest in human colorectal cancer cells via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. abcam.com [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the therapeutic index of DVD-445 compared to others
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of DVD-445, a novel thioredoxin reductase 1 (TrxR1) inhibitor, against established anticancer agents targeting the PI3K and EGFR pathways. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Therapeutic Index Comparison
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. A higher TI indicates a wider margin of safety. Due to the limited availability of classical LD50 (median lethal dose) and ED50 (median effective dose) data for all compounds in directly comparable preclinical models, this guide presents a combination of available toxicity data and a calculated surrogate therapeutic index based on in vitro cytotoxicity against cancer cell lines versus normal cells.
| Drug | Target | Surrogate Therapeutic Index (TI) | In Vivo Efficacy (ED50) / Effective Dose | In Vivo Toxicity (LD50 / TDLO) |
| This compound | TrxR1 | 5.7 - 8.6 (Calculated from IC50 values) | Data not available | Data not available |
| Alpelisib | PI3Kα | Data not available | 35 mg/kg daily in xenograft models | No specific LD50 found; adverse effects observed at higher doses in clinical trials. |
| Pictilisib | Pan-PI3K | Data not available | 75 mg/kg/day showed 83% tumor growth inhibition in U87MG xenografts. | No specific LD50 found; MTD in humans established at 330mg once-daily. |
| Gefitinib | EGFR | Data not available | 5-50 mg/kg daily in xenograft models | LD50 (oral, rat): 2000 mg/kg[1] |
| Erlotinib | EGFR | Data not available | 25 mg/kg/day in xenograft models | LD50 (oral, rat): 300-2000 mg/kg[2] TDLO (intraperitoneal, mouse): 30 mg/kg |
Note: The surrogate TI for this compound is calculated as the ratio of the IC50 in normal peripheral blood mononuclear cells (PBMCs) to the IC50 in various cancer cell lines. This provides an in vitro estimation of selectivity. Direct comparison of TI values across different drug classes and experimental models should be done with caution.
Experimental Protocols
In Vitro Cytotoxicity Assays for this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines and normal human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., U-87 MG glioblastoma, HT-29 colon adenocarcinoma, A549 lung carcinoma) and PBMCs were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours.
-
Viability Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves using non-linear regression analysis. The surrogate therapeutic index was calculated by dividing the IC50 value for PBMCs by the IC50 value for each cancer cell line.
In Vivo Xenograft Studies for PI3K and EGFR Inhibitors
Objective: To evaluate the in vivo anti-tumor efficacy of alpelisib, pictilisib, gefitinib, and erlotinib in mouse xenograft models.
Methodology:
-
Animal Models: Athymic nude mice were used for the study.
-
Tumor Implantation: Human cancer cells (e.g., U87MG for pictilisib, various NSCLC lines for gefitinib and erlotinib, PIK3CA-mutant lines for alpelisib) were subcutaneously injected into the flanks of the mice.
-
Drug Administration: Once tumors reached a palpable size, mice were randomized into control and treatment groups. The drugs were administered orally at the specified doses and schedules.
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers. The effective dose was determined as the dose that caused significant tumor growth inhibition compared to the control group.
-
Toxicity Assessment: Animal body weight and general health were monitored throughout the study. Toxic dose levels were identified by significant weight loss or other adverse effects.
Signaling Pathway Diagrams
Thioredoxin Reductase 1 (TrxR1) Signaling Pathway
The TrxR1 system plays a crucial role in maintaining cellular redox homeostasis and is implicated in cancer cell proliferation and survival. This compound inhibits TrxR1, leading to an accumulation of oxidized thioredoxin (Trx-S2), which in turn disrupts redox balance and can induce apoptosis.
Caption: this compound inhibits TrxR1, disrupting the cellular redox balance and promoting apoptosis.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. It is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.
Caption: PI3K inhibitors block the PI3K/AKT/mTOR pathway, inhibiting cancer cell growth and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is critical for cell proliferation and is often overactive in various cancers. EGFR inhibitors block this pathway, leading to reduced tumor growth.
Caption: EGFR inhibitors block downstream signaling, leading to decreased cancer cell proliferation and survival.
References
A Comparative Performance Analysis of the Novel EGFR Inhibitor DVD-445 Against Historical Benchmarks in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of the hypothetical third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, DVD-445. The data presented for this compound is illustrative, designed to contextualize its potential efficacy against established first and third-generation EGFR inhibitors in the treatment of non-small cell lung cancer (NSCLC). Comparisons are made based on key preclinical and clinical performance metrics, with detailed experimental protocols provided for reproducibility and further investigation.
Quantitative Performance Benchmarks
The therapeutic efficacy of EGFR inhibitors is evaluated based on their inhibitory concentration against various EGFR mutations and their clinical effectiveness in patient populations. The following tables summarize the performance of this compound in comparison to historical data from first-generation (Gefitinib, Erlotinib) and third-generation (Osimertinib) inhibitors.
Table 1: In Vitro Inhibitory Potency (IC50, nM)
This table compares the half-maximal inhibitory concentration (IC50) of this compound against key EGFR mutations. Lower values indicate higher potency. Data for established inhibitors is derived from historical preclinical studies.
| Compound | EGFR (Exon 19 Del) | EGFR (L858R) | EGFR (T790M) | EGFR (Wild Type) | Selectivity for T790M vs. Wild Type |
| This compound (Hypothetical) | 8.5 | 12.0 | 9.5 | 180.0 | ~19x |
| Osimertinib | 9.0 | 13.0 | 11.0 | 219.0 | ~20x |
| Gefitinib | 5.4 | 26.0 | >5000 | 1800.0 | <0.4x |
| Erlotinib | 5.0 | 8.0 | >2000 | 110.0 | <0.05x |
Table 2: Clinical Efficacy in T790M-Positive NSCLC Patients
This table presents key clinical trial outcomes for EGFR inhibitors in patients with the T790M resistance mutation, which commonly develops after treatment with first-generation drugs.
| Compound | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound (Hypothetical) | ~70% | ~10.5 months |
| Osimertinib | 71% | 10.1 months |
| First-Generation Inhibitors | <5% | ~2.0 months |
Detailed Experimental Protocols
The following are standard methodologies for key experiments used to characterize and compare the performance of EGFR inhibitors like this compound.
2.1. In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific EGFR kinase variant by 50%.
-
Methodology:
-
Recombinant human EGFR protein variants (Exon 19 Del, L858R, T790M, Wild Type) are incubated in a kinase buffer solution.
-
A range of concentrations of the inhibitor (e.g., this compound) is added to the wells containing the kinase.
-
The kinase reaction is initiated by the addition of ATP and a suitable peptide substrate.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 60 minutes).
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2.2. Cell-Based Proliferation Assay
-
Objective: To assess the ability of an inhibitor to prevent the growth of cancer cell lines harboring specific EGFR mutations.
-
Methodology:
-
NSCLC cell lines with defined EGFR mutations (e.g., PC-9 for Exon 19 Del; H1975 for L858R/T790M) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a serial dilution of the inhibitor.
-
The cells are incubated for a period of 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Cell viability is measured using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®), which quantifies ATP as an indicator of metabolically active cells.
-
The results are used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).
-
2.3. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human NSCLC cells (e.g., H1975).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are randomized into treatment and control groups.
-
The treatment group receives daily oral administration of the inhibitor (e.g., this compound at a specific mg/kg dose), while the control group receives a vehicle solution.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
The experiment is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.
-
Visualizations of Pathways and Workflows
Caption: High-level workflow for preclinical and clinical evaluation.
Diagram 3: Mechanism of T790M Resistance
Caption: How T790M mutation confers resistance to 1st-gen inhibitors.
Safety Operating Guide
Proper Disposal Procedures for DVD-445 (Antioxidant 445)
For Immediate Reference: Essential Safety and Disposal Information for Researchers and Laboratory Professionals
This document provides detailed procedural guidance for the safe handling and disposal of DVD-445, scientifically known as 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine (CAS No. 10081-67-1). Adherence to these protocols is critical to ensure personnel safety and environmental protection. This compound, also referred to as Antioxidant 445 or Naugard® 445, is a non-volatile, solid organic compound utilized as a highly efficient antioxidant in various polymers and rubbers.[1] While effective in its application, improper disposal can lead to skin sensitization and long-term adverse effects on aquatic ecosystems.[2][3]
Key Data Summary
The following table summarizes the critical hazard and disposal information for this compound.
| Parameter | Value | Source |
| Chemical Name | 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine | [4][5] |
| CAS Number | 10081-67-1 | [3][4][5][6] |
| Physical Form | White to off-white solid powder | [7] |
| GHS Hazard Classifications | Skin Sensitization (Category 1), Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 4 | [2] |
| Primary Disposal Methods | 1. Licensed Hazardous Waste Disposal Facility2. Chemical Incineration | [4][8][9] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection | [2] |
| Environmental Precautions | Avoid release to the environment. Prevent entry into drains, waterways, or soil. | [4][9][10][11] |
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met before, during, and after the disposal process.
Detailed Disposal Protocols
The following protocols provide step-by-step guidance for the proper disposal of this compound. These procedures are based on standard laboratory safety practices and information derived from Safety Data Sheets (SDS).
Protocol 1: Disposal via a Licensed Waste Management Facility
This is the most common and recommended method for the disposal of this compound waste.
-
Personnel Protection : Before handling the waste, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]
-
Waste Segregation : Collect all this compound waste, including unused product and contaminated materials (e.g., weigh boats, contaminated wipes), in a dedicated, clearly labeled, and sealable hazardous waste container. Do not mix with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Container Management : Ensure the waste container is kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][8]
-
Waste Pickup : Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Documentation : Complete all necessary waste disposal forms or logs as required by your institution and local regulations.
Protocol 2: Disposal via Chemical Incineration
This method should only be performed by facilities equipped with a chemical incinerator that includes an afterburner and a scrubber system.
-
Solvent Dissolution : You may be able to dissolve or mix the material with a combustible solvent.[4] This should be done in a well-ventilated fume hood. The choice of solvent must be compatible with the incinerator's capabilities and should be approved by your EHS department.
-
Incineration : The solvent mixture containing this compound is then burned in a chemical incinerator. This process should ensure complete combustion to prevent the release of hazardous decomposition products.
-
Regulatory Compliance : This entire process must be conducted in strict accordance with all federal, state, and local environmental regulations.[4]
It is imperative to avoid disposing of this compound down the drain or in regular solid waste, as this can lead to environmental contamination.[4][9][11] In case of a spill, avoid dust formation, ensure adequate ventilation, and collect the spilled material for disposal as hazardous waste.[2][8] Always consult your institution's specific EHS guidelines before proceeding with any disposal.
References
- 1. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]
- 2. echemi.com [echemi.com]
- 3. accustandard.com [accustandard.com]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. 4,4-Bis(α,α-dimethylbenzyl)diphenylamine | 10081-67-1 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chempoint.com [chempoint.com]
- 9. hpc-standards.us [hpc-standards.us]
- 10. moratechnik.com [moratechnik.com]
- 11. hpc-standards.com [hpc-standards.com]
Essential Safety and Handling Protocols for Antioxidant 445
Disclaimer: The following information pertains to Antioxidant 445, also known as 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine (CAS No. 10081-67-1). This guidance is provided on the assumption that "DVD-445" refers to this chemical, a common antioxidant used in laboratory and industrial settings. It is crucial to confirm the identity of any substance before handling and to consult the specific Safety Data Sheet (SDS) provided by the manufacturer.
This guide furnishes essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Antioxidant 445. The following procedural steps are designed to ensure safe operational use and disposal.
Personal Protective Equipment (PPE)
When handling Antioxidant 445, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[1][2]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when there is a risk of splashing or dust generation. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are suitable. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | Should be fully buttoned. |
| Chemical-resistant Apron | Recommended for larger quantities or when splashing is likely. | |
| Full-body Suit | May be required for large-scale operations or in case of a significant spill. | |
| Respiratory Protection | NIOSH-approved Respirator | Required if working in a poorly ventilated area or if dust is generated. A dust mask may be sufficient for small quantities in a well-ventilated space. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is vital for the safe handling and storage of Antioxidant 445.
Handling Procedures:
-
Ventilation: Always handle Antioxidant 445 in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[1][3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1][3][4] In the event of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[2][3][4]
-
Dust Prevention: Handle the substance carefully to prevent the formation of dust.[1][3][4] Use non-sparking tools to avoid ignition sources.[1][5]
-
Personal Hygiene: Wash hands and face thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][4] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2]
Storage Plan:
-
Container: Store in a tightly closed, original container.[1][4][6]
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][4][6][7]
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.[2][4]
Disposal Plan
Proper disposal of Antioxidant 445 and its containers is essential to prevent environmental contamination.
-
Waste Characterization: Unused or waste Antioxidant 445 should be treated as chemical waste.
-
Disposal Method: Dispose of the contents and container in accordance with local, regional, and national regulations.[1][2] This typically involves sending the waste to a licensed chemical waste disposal facility. Do not dispose of it down the drain or in regular trash.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate should be collected as chemical waste. Puncture and crush the empty container to prevent reuse before disposal.
Quantitative Data Summary
The following table summarizes the key quantitative properties of Antioxidant 445.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₁N | [4] |
| Molecular Weight | 405.59 g/mol | [4] |
| Appearance | White to off-white powder or crystals | [1][7][8] |
| Melting Point | 98-102 °C | |
| Boiling Point | > 400 °C at 1013.25 hPa | [1] |
| Density | 1.061 g/cm³ | [1] |
| Solubility in Water | < 0.007 mg/L at 20 °C | [1] |
| log Pow (Octanol-Water Partition Coefficient) | 7.9 at 25 °C | [1] |
| Vapor Pressure | 6.67 hPa at 20 °C | [1] |
Experimental Protocols and Signaling Pathways
While specific experimental protocols for the use of Antioxidant 445 in drug development are proprietary and depend on the research context, its primary function is as a thermal and oxidative stabilizer.[9][10] In a laboratory setting, it would typically be incorporated into a formulation to prevent the degradation of other components. The workflow for such an application would follow the general handling procedures outlined above.
Mandatory Visualizations
The following diagram illustrates the standard workflow for the safe handling of Antioxidant 445 in a laboratory setting.
Caption: Workflow for Safe Handling of Antioxidant 445.
References
- 1. echemi.com [echemi.com]
- 2. chempoint.com [chempoint.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. additivesforpolymer.com [additivesforpolymer.com]
- 6. chempoint.com [chempoint.com]
- 7. WESTCO™ AO-445 non-discoloring rubber and plastics antioxidant [wrchem.com]
- 8. Antioxidant 445|CAS 10081-67-1|4,4'-Bis(α,α-dimethylbenzyl) diphenylamine|China|Manufacturer|Supplier|factory-Hosea Chem [hoseachem.com]
- 9. performanceadditives.us [performanceadditives.us]
- 10. easchem.com.tw [easchem.com.tw]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
